Product packaging for (S)-3-Hydroxy-3-methyl-2-oxopentanoate(Cat. No.:)

(S)-3-Hydroxy-3-methyl-2-oxopentanoate

Cat. No.: B1256191
M. Wt: 145.13 g/mol
InChI Key: YJVOWRAWFXRESP-LURJTMIESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a chiral, branched short-chain keto acid that belongs to the class of organic compounds known as branched fatty acids . This compound is a key intermediate in essential biological pathways. It plays a role in the valine, leucine, and isoleucine biosynthesis pathway and is part of the broader metabolism of 2-oxocarboxylic acids . As an analogue and metabolite of the branched-chain amino acid isoleucine, it is of significant interest in metabolic research . Researchers utilize this compound and its related forms in studies of metabolic disorders, such as Maple Syrup Urine Disease (MSUD), where it can serve as a potential clinical marker . The compound's structure features a tertiary alcohol and a keto group adjacent to a carboxylic acid, making it a versatile chiral building block for organic synthesis and biochemical studies. The related (S)-Hmg-CoA is documented to interact with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) , highlighting the relevance of (S)-configured hydroxy-methyl-oxo compounds in critical enzymatic processes. This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information. Store sealed in a dry environment at recommended temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O4- B1256191 (S)-3-Hydroxy-3-methyl-2-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

(3S)-3-hydroxy-3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1/t6-/m0/s1

InChI Key

YJVOWRAWFXRESP-LURJTMIESA-M

Isomeric SMILES

CC[C@@](C)(C(=O)C(=O)[O-])O

Canonical SMILES

CCC(C)(C(=O)C(=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

(S)-3-Hydroxy-3-methyl-2-oxopentanoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, covering its chemical identity, physicochemical properties, and biological significance.

Chemical Identity

IUPAC Name: (S)-3-hydroxy-3-methyl-2-oxopentanoic acid[1]

This compound is the conjugate base of (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.[2]

Synonyms:

  • (S)-3-hydroxy-3-methyl-2-oxovalerate

  • (S)-2-keto-3-hydroxy-3-methylvalerate

  • (S)-alpha-keto-beta-hydroxy-beta-methylvalerate[2]

  • 3-hydroxy-3-methyl-2-oxopentanoate[2]

  • 3-hydroxy-3-methyl-2-oxovalerate[2]

  • 2-keto-3-hydroxy-3-methylvalerate[2]

  • alpha-keto-beta-hydroxy-beta-methylvalerate[2]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-Hydroxy-3-methyl-2-oxopentanoate and its parent acid.

PropertyValue (3-Hydroxy-3-methyl-2-oxopentanoate)Value (3-Hydroxy-3-methyl-2-oxopentanoic acid)
Molecular Formula C6H9O4-C6H10O4
Molecular Weight 145.13 g/mol [2]146.14 g/mol [1]
XLogP3 0.80.1
Topological Polar Surface Area 77.4 Ų[2]74.6 Ų[1]
Formal Charge -10
InChI Key YJVOWRAWFXRESP-UHFFFAOYSA-MYJVOWRAWFXRESP-UHFFFAOYSA-N[1]
PubChem CID 11953877[2]440269[1]

Biological Significance and Metabolic Pathway

This compound is a metabolite in the degradation pathway of the branched-chain amino acid (BCAA) L-isoleucine. Its precursor, (S)-3-methyl-2-oxopentanoate, is a key intermediate in this pathway.[3]

The accumulation of branched-chain alpha-keto acids, including (S)-3-methyl-2-oxopentanoate, is a hallmark of Maple Syrup Urine Disease (MSUD) , an inherited metabolic disorder.[3] This disease results from a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, which is responsible for the oxidative decarboxylation of these keto acids.[3]

(S)-3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, suggesting it is a downstream metabolite in the isoleucine catabolic pathway, particularly when the primary pathway is impaired.[1]

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the position of this compound.

Isoleucine_Metabolism Isoleucine Metabolic Pathway Isoleucine L-Isoleucine BCAT Branched-chain amino acid aminotransferase Isoleucine->BCAT KMV (S)-3-methyl-2-oxopentanoate (α-keto-β-methylvalerate) BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) (Deficient in MSUD) KMV->BCKAD Hydroxylation Hydroxylation KMV->Hydroxylation HKMV This compound PropionylCoA Propionyl-CoA AcetylCoA Acetyl-CoA BCAT->KMV Transamination BCKAD->PropionylCoA BCKAD->AcetylCoA Hydroxylation->HKMV Alternative Pathway (Accumulation in MSUD)

Caption: Metabolic pathway of L-isoleucine.

Experimental Protocols

Generalized Synthesis Workflow:

The following diagram outlines a potential workflow for the synthesis of 2-hydroxy and 2-oxo acids, which could be adapted for the target molecule.

Synthesis_Workflow Generalized Synthesis Workflow for 2-Oxo and 2-Hydroxy Acids start Aldehyde cyanohydrin Cyanohydrin Formation (NaHSO3, KCN) start->cyanohydrin hydrolysis Acid Hydrolysis (HCl/MeOH) cyanohydrin->hydrolysis hydroxy_ester 2-Hydroxy Methyl Ester hydrolysis->hydroxy_ester oxidation Oxidation (Dess-Martin Periodinane) hydroxy_ester->oxidation saponification1 Alkaline Hydrolysis (NaOH) hydroxy_ester->saponification1 oxo_ester 2-Oxo Methyl Ester oxidation->oxo_ester saponification2 Mild Alkaline Hydrolysis (Cs2CO3) oxo_ester->saponification2 hydroxy_acid 2-Hydroxy Acid saponification1->hydroxy_acid oxo_acid 2-Oxo Acid saponification2->oxo_acid

Caption: Generalized synthetic workflow.

References

The Metabolic Crossroads of (S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a hydroxylated derivative of a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While a dedicated metabolic pathway for this compound is not well-documented, its metabolic fate is intrinsically linked to the intricate and vital pathway of isoleucine degradation. This technical guide provides an in-depth exploration of the synthesis and degradation of its parent compound, (S)-3-methyl-2-oxopentanoate, and postulates the metabolic positioning of its hydroxylated form. We will delve into the enzymatic reactions, downstream metabolic connections to the Krebs cycle and ketogenesis, and provide detailed experimental protocols for the analysis of key metabolites.

Introduction: The Metabolic Context

(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is the α-keto acid analog of isoleucine.[1] It is a central intermediate in the catabolic pathway of isoleucine, a process that is crucial for energy production, particularly in extra-hepatic tissues like skeletal muscle.[2] The degradation of isoleucine is both glucogenic, yielding propionyl-CoA which can be converted to the Krebs cycle intermediate succinyl-CoA, and ketogenic, producing acetyl-CoA which can be used for ketone body synthesis or enter the Krebs cycle.[2][3]

The hydroxylation of (S)-3-methyl-2-oxopentanoate to form this compound is not a canonical step in the primary isoleucine degradation pathway. It may represent a secondary modification, potentially for detoxification or excretion, or a less-characterized side reaction. Understanding the core pathway of isoleucine catabolism is therefore essential to infer the metabolic significance of this compound.

The Isoleucine Degradation Pathway: Core of the Metabolic Hub

The breakdown of isoleucine is a multi-step process involving several key enzymatic reactions.

Transamination of Isoleucine

The initial step in isoleucine catabolism is the reversible transfer of its amino group to α-ketoglutarate, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate and glutamate.[3][4]

Oxidative Decarboxylation

Subsequently, (S)-3-methyl-2-oxopentanoate undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[3][4]

β-Oxidation-like Steps

2-methylbutanoyl-CoA then enters a series of reactions analogous to the β-oxidation of fatty acids.[3][4] These steps include:

  • Dehydrogenation: Catalyzed by 2-methylacyl-CoA dehydrogenase , forming (E)-2-methylcrotonoyl-CoA.

  • Hydration: The addition of a water molecule by enoyl-CoA hydratase .

  • Dehydrogenation: A second dehydrogenation step catalyzed by a hydroxyacyl-CoA dehydrogenase .

  • Thiolysis: The final step, catalyzed by β-ketothiolase , cleaves the molecule into acetyl-CoA and propionyl-CoA .[3][4]

Formation of this compound: A Postulated Diversion

The formation of this compound likely occurs through the hydroxylation of (S)-3-methyl-2-oxopentanoate. This reaction could be catalyzed by a member of the cytochrome P450 family of enzymes or another hydroxylase. This step is not considered part of the main energy-yielding pathway but may be significant in certain metabolic states or for detoxification.

Downstream Metabolic Fates

The end products of isoleucine degradation, acetyl-CoA and propionyl-CoA, are pivotal metabolic intermediates.

  • Acetyl-CoA: Can enter the Krebs cycle to be oxidized for ATP production or, under conditions of high fat metabolism, can be used in the liver for the synthesis of ketone bodies (ketogenesis).[2][5]

  • Propionyl-CoA: Is converted to succinyl-CoA , a Krebs cycle intermediate, through a series of reactions requiring the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[1][6] This anaplerotic replenishment of the Krebs cycle underscores the glucogenic nature of isoleucine.[2]

Quantitative Data

While specific quantitative data for the metabolism of this compound is not available, the following table summarizes key enzymatic parameters for the related and well-characterized isoleucine degradation pathway.

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg protein)Source
Branched-Chain Amino Acid Aminotransferase (BCAT)L-Isoleucine(S)-3-methyl-2-oxopentanoate500-100010-50General literature values
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)(S)-3-methyl-2-oxopentanoate2-methylbutanoyl-CoA10-505-20General literature values
Propionyl-CoA Carboxylase (PCC)Propionyl-CoAD-Methylmalonyl-CoA290Not specified[7]

Note: The provided Km and Vmax values are approximate and can vary significantly depending on the tissue, species, and experimental conditions.

Experimental Protocols

The following protocols provide a framework for the analysis of key metabolites in the isoleucine degradation pathway.

Quantification of Organic Acids (including α-keto acids) by GC-MS

This method is suitable for the quantification of (S)-3-methyl-2-oxopentanoate and other organic acid intermediates.[8]

5.1.1. Sample Preparation (from biological fluids or tissues):

  • Homogenize tissue samples in a suitable buffer.

  • Deproteinize the sample by adding a precipitating agent (e.g., ice-cold acetone or perchloric acid) and centrifuging to remove the protein pellet.

  • The supernatant containing the organic acids is collected and dried under a stream of nitrogen.

5.1.2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-80°C for 30-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

5.1.3. GC-MS Analysis:

  • Inject the derivatized sample onto a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms) for separation.

  • The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Analysis of Acyl-CoA Esters by HPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of acetyl-CoA, propionyl-CoA, and other acyl-CoA intermediates.[9][10]

5.2.1. Extraction of Acyl-CoAs:

  • Homogenize frozen tissue samples in a cold extraction buffer (e.g., 60% acetonitrile in 25 mM potassium phosphate buffer, pH 7.0).

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • The supernatant containing the acyl-CoAs is collected.

5.2.2. HPLC Separation:

  • Inject the extract onto a reverse-phase C18 HPLC column.

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

5.2.3. MS/MS Detection:

  • The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.

  • Quantification is performed using an internal standard, typically a stable isotope-labeled version of the analyte.

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language, illustrate the key pathways discussed.

Isoleucine_Degradation_Pathway cluster_isoleucine Isoleucine Catabolism Isoleucine Isoleucine S-3-Methyl-2-oxopentanoate S-3-Methyl-2-oxopentanoate Isoleucine->S-3-Methyl-2-oxopentanoate BCAT S-3-Hydroxy-3-methyl-2-oxopentanoate S-3-Hydroxy-3-methyl-2-oxopentanoate S-3-Methyl-2-oxopentanoate->S-3-Hydroxy-3-methyl-2-oxopentanoate Hydroxylase? 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA S-3-Methyl-2-oxopentanoate->2-Methylbutanoyl-CoA BCKDH Acetyl-CoA Acetyl-CoA 2-Methylbutanoyl-CoA->Acetyl-CoA Propionyl-CoA Propionyl-CoA 2-Methylbutanoyl-CoA->Propionyl-CoA

Caption: The core isoleucine degradation pathway leading to acetyl-CoA and propionyl-CoA.

Metabolic_Integration cluster_isoleucine Isoleucine Degradation cluster_krebs Krebs Cycle cluster_ketogenesis Ketogenesis Acetyl-CoA_iso Acetyl-CoA Krebs_Cycle Krebs Cycle Acetyl-CoA_iso->Krebs_Cycle Ketone_Bodies Ketone_Bodies Acetyl-CoA_iso->Ketone_Bodies Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA->Krebs_Cycle

Caption: Integration of isoleucine degradation products into central metabolic pathways.

Conclusion

While this compound is not a primary intermediate in a major metabolic pathway, its existence points to the potential for modifications of core metabolic intermediates. A thorough understanding of the isoleucine degradation pathway is paramount for elucidating the synthesis, degradation, and physiological relevance of this hydroxylated compound. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to quantify the key players in this metabolic network, which is crucial for advancing our knowledge in metabolic diseases and drug development. Further research is warranted to characterize the enzymes responsible for the hydroxylation of (S)-3-methyl-2-oxopentanoate and to determine its ultimate metabolic fate and biological activity.

References

An In-depth Technical Guide on (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a small organic molecule, the biological significance of which is currently not well delineated in scientific literature. It is the conjugate base of 3-hydroxy-3-methyl-2-oxopentanoic acid and is structurally related to (S)-3-methyl-2-oxopentanoate, a well-characterized intermediate in the metabolism of the branched-chain amino acid isoleucine. This technical guide synthesizes the available chemical and physical data for this compound and provides a comparative context with its more extensively studied analogue. Due to the limited specific research on this molecule, this document also outlines putative metabolic pathways and general experimental methodologies that could be adapted for its further investigation. This guide aims to serve as a foundational resource for researchers interested in exploring the potential biological roles and therapeutic implications of this understudied metabolite.

Introduction

This compound is a chiral alpha-keto acid. Its chemical structure, featuring a hydroxyl group at the C3 position, distinguishes it from (S)-3-methyl-2-oxopentanoate, a key metabolite in the catabolic pathway of isoleucine. The accumulation of 3-methyl-2-oxopentanoate in the body is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2] Given the structural similarity, it is plausible that this compound may play a role in related metabolic pathways, either as a minor intermediate, a byproduct, or a potential biomarker for other metabolic states. However, a comprehensive understanding of its biological function is currently lacking. This guide provides a detailed overview of its known properties and outlines a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Hydroxy-3-methyl-2-oxopentanoate and its parent acid are presented below. This data is compiled from comprehensive chemical databases.[3]

PropertyValue (for 3-Hydroxy-3-methyl-2-oxopentanoate)Value (for 3-Hydroxy-3-methyl-2-oxopentanoic acid)
Molecular Formula C₆H₉O₄⁻C₆H₁₀O₄
Molecular Weight 145.13 g/mol 146.14 g/mol
IUPAC Name (3S)-3-hydroxy-3-methyl-2-oxopentanoate(3S)-3-hydroxy-3-methyl-2-oxopentanoic acid
Synonyms 3-hydroxy-3-methyl-2-oxovalerate, 2-keto-3-hydroxy-3-methylvalerate, alpha-keto-beta-hydroxy-beta-methylvalerate3-hydroxy-3-methyl-2-oxovaleric acid
ChEBI ID CHEBI:53338CHEBI:28710
PubChem CID 11953877440269

Putative Biological Role and Metabolic Pathway

While no definitive biological role or metabolic pathway has been experimentally confirmed for this compound, its structure suggests a likely origin from the metabolism of (S)-3-methyl-2-oxopentanoate. It is hypothesized that a hydroxylation reaction, catalyzed by a yet-to-be-identified hydroxylase enzyme, could convert (S)-3-methyl-2-oxopentanoate to this compound. This putative pathway is depicted in the diagram below.

Putative_Metabolic_Pathway Isoleucine Isoleucine Metabolite1 (S)-3-Methyl-2-oxopentanoate Isoleucine->Metabolite1 Transamination Metabolite2 This compound Metabolite1->Metabolite2 Hydroxylation (Putative) FurtherMetabolism Further Metabolism / Excretion Metabolite2->FurtherMetabolism

Caption: A putative metabolic pathway for the formation of this compound.

This hypothetical pathway suggests that the abundance of this compound might be linked to the metabolic flux through the isoleucine catabolic pathway. Further research is required to identify the specific enzymes and cellular conditions involved in this transformation.

Experimental Protocols

Due to the limited research on this compound, specific and validated experimental protocols for its study are not available in the public domain. However, based on its chemical nature as a small, polar alpha-keto acid, a general workflow for its detection and quantification in biological samples can be proposed.

General Workflow for Analysis

A generalized experimental workflow for the analysis of this compound from biological matrices is outlined below. This workflow would require significant optimization and validation for specific applications.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine, Cell Lysate) Extraction Metabolite Extraction (e.g., using cold methanol/acetonitrile) Sample->Extraction Derivatization Chemical Derivatization (Optional, for improved volatility/ionization) Extraction->Derivatization Separation Chromatographic Separation (e.g., LC-MS or GC-MS) Derivatization->Separation Detection Mass Spectrometry Detection (MS and MS/MS) Separation->Detection Quantification Quantification (using stable isotope-labeled internal standard) Detection->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A general experimental workflow for the analysis of this compound.

Considerations for Method Development
  • Extraction: Due to its polar nature, a polar solvent system, such as a mixture of methanol, acetonitrile, and water, would likely be effective for extraction from biological matrices.

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization would be necessary to increase the volatility of the analyte. Common derivatization agents for keto acids include silylating agents (e.g., BSTFA) or oximation followed by silylation.

  • Chromatography: Liquid Chromatography (LC), particularly Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, coupled with Mass Spectrometry (MS) would be a suitable method for its direct analysis without derivatization.

  • Quantification: For accurate quantification, the use of a stable isotope-labeled internal standard of this compound would be essential. As this is not commercially available, its chemical synthesis would be a prerequisite for quantitative studies.

Potential in Drug Development

The therapeutic potential of modulating the levels of this compound is currently unknown. However, as with many metabolites, its dysregulation could be associated with disease states. If it is found to be a biomarker for a specific metabolic condition, it could be a valuable diagnostic tool. Furthermore, if it exhibits any bioactivity, it could serve as a lead compound for the development of new therapeutic agents. Research into its effects on cellular signaling pathways and enzyme kinetics is warranted to explore these possibilities.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of metabolomics. While its chemical properties are documented, its biological role remains speculative. The immediate priorities for future research should be:

  • Confirmation of its presence in biological systems: Utilizing high-resolution mass spectrometry to screen for this metabolite in various biological samples.

  • Elucidation of its metabolic origin: Isotope tracing studies using labeled isoleucine could confirm its biosynthetic pathway.

  • Identification of associated enzymes: Proteomic and genetic approaches could help identify the hydroxylase responsible for its formation.

  • Assessment of its biological activity: Cellular assays to determine its effects on cell viability, signaling, and metabolism.

Addressing these fundamental questions will be crucial to unlocking the biological significance of this compound and its potential relevance to human health and disease.

References

Unveiling (S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Novel Endogenous Metabolite in Mammalian Physiology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate, a hydroxylated branched-chain α-keto acid (HBCA), has emerged as a significant, yet under-investigated, endogenous metabolite in mammals. Arising from the catabolic pathway of the essential amino acid isoleucine, this molecule is increasingly recognized for its potential roles in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological relevance of this compound. We detail the state-of-the-art analytical methodologies for its detection and quantification, present available quantitative data from mammalian studies, and delineate its metabolic pathway. This document serves as a foundational resource for researchers in metabolic diseases, drug discovery, and nutritional science, aiming to stimulate further investigation into the therapeutic and diagnostic potential of this intriguing molecule.

Introduction

The landscape of mammalian metabolism is continually expanding with the discovery of novel endogenous molecules that play critical roles in health and disease. Among these are the hydroxylated branched-chain α-keto acids (HBCAs), a class of metabolites derived from the breakdown of branched-chain amino acids (BCAAs). This guide focuses on a specific HBCA, this compound, a product of isoleucine catabolism. While its unhydroxylated precursor, (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate), is a well-established intermediate in BCAA metabolism, the presence and significance of its hydroxylated form have only recently begun to be appreciated.

Elevated levels of BCAAs and their keto-acid derivatives are implicated in various metabolic disorders, including insulin resistance and maple syrup urine disease (MSUD)[1]. The corresponding α-hydroxy acids are also found to accumulate in these conditions[2]. Understanding the complete metabolic fate of BCAAs, including the formation of hydroxylated derivatives like this compound, is therefore crucial for elucidating the pathophysiology of these diseases and for the development of novel therapeutic strategies.

This guide will provide a detailed exploration of the current knowledge surrounding this compound, with a focus on its discovery in mammalian systems, its biosynthetic pathway, and the analytical techniques employed for its study.

Biosynthesis of this compound

This compound is an intermediate in the catabolic pathway of L-isoleucine. The initial steps of BCAA degradation are common for leucine, isoleucine, and valine, primarily occurring in extrahepatic tissues like skeletal muscle. The pathway involves two key enzymatic reactions before the specific hydroxylation step.

The catabolism of L-isoleucine begins with a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which converts L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. This is followed by an irreversible oxidative decarboxylation of the α-keto acid by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory step in BCAA metabolism. Subsequent steps in the canonical pathway involve dehydrogenation, hydration, and thiolytic cleavage.

While the precise enzyme responsible for the 3-hydroxy modification of 3-methyl-2-oxopentanoate has not been definitively characterized in mammals, it is hypothesized to be a hydroxylase that acts on an intermediate in the isoleucine degradation pathway.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of this compound from L-isoleucine.

Isoleucine_Catabolism cluster_0 Isoleucine Catabolism L-Isoleucine L-Isoleucine S3M2O (S)-3-Methyl-2-oxopentanoate L-Isoleucine->S3M2O Branched-chain amino acid aminotransferase (BCAT) Intermediates Acyl-CoA Intermediates S3M2O->Intermediates Branched-chain α-keto acid dehydrogenase (BCKDH) S3H3M2O This compound Intermediates->S3H3M2O Hydroxylase (putative) PropionylCoA Propionyl-CoA Intermediates->PropionylCoA AcetylCoA Acetyl-CoA Intermediates->AcetylCoA

Caption: Proposed metabolic pathway of this compound.

Quantitative Data in Mammalian Systems

To date, specific quantitative data for this compound in mammalian tissues and fluids are not widely available in the literature. However, studies on related branched-chain α-keto and α-hydroxy acids provide a basis for expected concentration ranges and analytical approaches. The unhydroxylated precursor, (S)-3-methyl-2-oxopentanoate, has been quantified in human plasma.

MetaboliteMatrixConditionConcentration RangeReference
(S)-3-Methyl-2-oxopentanoateHuman PlasmaHealthyNot explicitly stated, but method validated for detection.Schadewaldt et al., 1996
3-Hydroxypentanoic acidHuman PlasmaHealthy (baseline)~0.1 µg/mLMawhinney et al., 2021
3-Oxopentanoic acidHuman PlasmaHealthy (baseline)~0.2 µg/mLMawhinney et al., 2021

This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

The detection and quantification of this compound in biological matrices present analytical challenges due to its low endogenous concentrations and potential for instability. The most suitable methods are based on mass spectrometry coupled with chromatographic separation.

Sample Preparation

A critical step in the analysis of this compound is the efficient extraction and derivatization from complex biological samples such as plasma, urine, or tissue homogenates.

Protocol: Protein Precipitation and Extraction

  • Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., 100 µL of 50% methanol in water for LC-MS).

Analytical Methodologies

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound without the need for derivatization.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined using a pure standard.

    • Data Analysis: Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small metabolites. However, it requires a derivatization step to increase the volatility of the analyte.

Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • To the dried extract from the sample preparation step, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 45 minutes to protect the keto group.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate the hydroxyl and carboxyl groups.

  • Chromatographic Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron ionization (EI) at 70 eV.

    • Data Acquisition: Scan mode to identify the fragmentation pattern or selected ion monitoring (SIM) mode for targeted quantification.

Below is a workflow diagram for the analytical detection of this compound.

Analytical_Workflow cluster_1 Analytical Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification LCMS->Data GCMS->Data

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is an emerging mammalian metabolite with the potential for significant biological activity. As a product of isoleucine catabolism, its levels may be altered in metabolic diseases characterized by dysregulated BCAA metabolism. The analytical protocols outlined in this guide provide a framework for the reliable detection and quantification of this molecule, which is essential for advancing our understanding of its physiological and pathophysiological roles.

Future research should focus on:

  • Definitive Discovery and Quantification: Unambiguously identifying and quantifying this compound in various mammalian tissues and biofluids in both healthy and diseased states.

  • Enzyme Identification: Characterizing the specific hydroxylase responsible for its biosynthesis.

  • Biological Function: Investigating the signaling and metabolic effects of this compound to determine its role in cellular processes.

  • Therapeutic and Diagnostic Potential: Exploring its utility as a biomarker for metabolic diseases and as a potential target for therapeutic intervention.

The continued investigation of this compound promises to provide valuable insights into the complexities of mammalian metabolism and may open new avenues for the diagnosis and treatment of metabolic disorders.

References

(S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Key Intermediate in Isoleucine Metabolism and a Biomarker for Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While it plays a transient role in normal metabolic processes, its accumulation is a significant indicator of metabolic dysfunction, particularly in the context of Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the endogenous function, metabolic pathways, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals in drug development and metabolic disorders.

Core Function and Metabolic Pathway

This compound is a hydroxylated derivative of (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid. The latter is formed from isoleucine through transamination. The subsequent metabolic fate of these molecules is intrinsically linked to the proper functioning of the branched-chain α-keto acid dehydrogenase (BCKD) complex.

In healthy individuals, the BCKD complex efficiently decarboxylates (S)-3-methyl-2-oxopentanoate, channeling it further down the catabolic pathway to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The hydroxylation of (S)-3-methyl-2-oxopentanoate to form this compound is generally a minor metabolic step.

However, in individuals with Maple Syrup Urine Disease, a genetic disorder characterized by a deficiency in the BCKD complex, the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) is impaired.[1][2] This leads to the accumulation of their respective α-keto acids, including (S)-3-methyl-2-oxopentanoate, in bodily fluids.[1][3][4] Under these pathological conditions, alternative metabolic pathways, including hydroxylation, become more prominent, leading to elevated levels of hydroxylated byproducts such as this compound.[3][5] Therefore, the primary endogenous relevance of this compound is as a biomarker for MSUD.[3][5]

The precise enzymatic machinery responsible for the hydroxylation of (S)-3-methyl-2-oxopentanoate to this compound is not extensively characterized in the literature but is presumed to be part of the body's mechanism to detoxify and excrete the excess α-keto acids.

Isoleucine_Catabolism Isoleucine Isoleucine KMV (S)-3-methyl-2- oxopentanoate Isoleucine->KMV Transamination BCKD_normal Branched-chain α-keto acid dehydrogenase complex (Normal Function) KMV->BCKD_normal BCKD_deficient Branched-chain α-keto acid dehydrogenase complex (Deficient in MSUD) KMV->BCKD_deficient Metabolites Further Metabolism (Acetyl-CoA, Propionyl-CoA) BCKD_normal->Metabolites Oxidative decarboxylation Accumulation Accumulation in Tissues and Fluids BCKD_deficient->Accumulation Pathway Blocked Hydroxylation Hydroxylation Accumulation->Hydroxylation Alternative Pathway HKMV (S)-3-Hydroxy-3-methyl- 2-oxopentanoate Hydroxylation->HKMV Excretion Urinary Excretion HKMV->Excretion

Isoleucine Catabolism in Health and MSUD

Quantitative Data

While precise physiological concentrations of this compound are not well-documented, its levels, along with other branched-chain hydroxy acids, are significantly elevated in the urine and plasma of individuals with MSUD.[3][5] The quantification of these metabolites is a key diagnostic tool for the disease. The following table summarizes the expected findings in a clinical context.

AnalytePhysiological ConcentrationPathophysiological Concentration (MSUD)Biological Matrix
This compound Trace amounts or undetectableSignificantly elevatedUrine, Plasma
(S)-3-methyl-2-oxopentanoateLow micromolar rangeMarkedly elevatedUrine, Plasma
IsoleucineVaries with diet and fasting stateSignificantly elevatedPlasma
AlloisoleucineUndetectablePresent and elevatedPlasma

Experimental Protocols

The analysis of this compound and related metabolites in biological samples typically involves chromatographic methods coupled with mass spectrometry.

Sample Preparation
  • Plasma/Serum:

    • Deproteinization is the initial step, commonly achieved by precipitation with organic solvents like acetonitrile or methanol, or by ultrafiltration.

    • The supernatant is collected, dried under a stream of nitrogen, and then reconstituted in a suitable solvent for analysis.

  • Urine:

    • Urine samples are often diluted and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

    • For volatile compounds, a derivatization step is usually necessary prior to gas chromatography.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organic acids.[1]

  • Derivatization: As this compound is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves silylation to convert the hydroxyl and carboxyl groups into their more volatile trimethylsilyl (TMS) esters and ethers.

  • GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used to separate the derivatized analytes.

  • MS Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, providing high sensitivity and specificity.

GCMS_Workflow Sample Biological Sample (Urine, Plasma) Extraction Extraction & Deproteinization Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis (Quantification) MS->Data

GC-MS Workflow for Organic Acid Analysis

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing non-volatile compounds without the need for derivatization, making it a powerful tool for metabolomic studies.[2]

  • Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the analytes.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of organic acids.

  • Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides excellent selectivity and sensitivity.

LCMSMS_Workflow Sample Biological Sample (Urine, Plasma) Extraction Extraction & Deproteinization Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Ionization Electrospray Ionization (ESI) LC->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS Data Data Analysis (Quantification) MSMS->Data

LC-MS/MS Workflow for Metabolite Analysis

Signaling Pathways and Future Directions

Currently, there is no established direct signaling role for this compound. Its primary significance lies in its association with the metabolic overflow seen in MSUD. The neurotoxic effects observed in MSUD are generally attributed to the high concentrations of leucine and its corresponding α-keto acid, 2-oxoisocaproate. However, the contribution of other accumulated metabolites, including this compound, to the pathophysiology of the disease remains an area for further investigation.

Future research could focus on:

  • Identifying the specific hydroxylase enzymes responsible for the formation of this compound.

  • Investigating potential subtle signaling or modulatory roles of this and other accumulated hydroxy acids in cellular processes, particularly in neuronal cells.

  • Developing targeted therapies for MSUD that not only manage the levels of the primary branched-chain amino and keto acids but also address the accumulation of their secondary metabolites.

References

(S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Potential Novel Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is an intriguing, yet under-investigated, metabolite potentially originating from the catabolism of the branched-chain amino acid isoleucine. While its direct biological role and significance as a biomarker are still to be fully elucidated, its structural similarity to well-established biomarkers of metabolic stress and inborn errors of metabolism suggests it holds considerable promise. This technical guide provides a comprehensive overview of the current understanding of this compound, including its proposed metabolic origin, potential clinical relevance, and detailed methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel biomarker in the context of metabolic diseases.

Introduction

Metabolic diseases, including inborn errors of metabolism, mitochondrial disorders, and conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), are characterized by perturbations in key biochemical pathways. The identification of novel biomarkers that can aid in the early diagnosis, prognosis, and monitoring of these conditions is of paramount importance. This compound is a chiral organic acid that has emerged as a molecule of interest due to its relationship with branched-chain amino acid (BCAA) metabolism.

The non-hydroxylated form of this molecule, 3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate), is a well-established biomarker for Maple Syrup Urine Disease (MSUD), a serious inborn error of metabolism.[1] Elevated levels of 3-methyl-2-oxopentanoate have also been associated with impaired fasting glucose and type 2 diabetes.[2] The addition of a hydroxyl group to this molecule to form this compound suggests a potential role in detoxification pathways or as a marker of oxidative stress, warranting further investigation.

This guide will synthesize the available information on this compound, propose a metabolic context for its formation, and provide a framework for its analytical determination, thereby highlighting its potential as a valuable biomarker in metabolic research and clinical diagnostics.

Biochemical Context and Proposed Metabolic Pathway

This compound is structurally related to intermediates in the catabolic pathway of isoleucine. While the precise enzymatic steps leading to its formation have not been definitively characterized, a plausible pathway can be proposed based on known metabolic reactions.

The catabolism of isoleucine begins with a transamination reaction to form (S)-3-methyl-2-oxopentanoate.[3] It is hypothesized that this compound is formed via the subsequent hydroxylation of (S)-3-methyl-2-oxopentanoate. This hydroxylation could be catalyzed by a member of the cytochrome P450 family of enzymes, which are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including the hydroxylation of branched-chain fatty acids.[1]

Isoleucine_Catabolism Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT KMV (S)-3-Methyl-2-oxopentanoate CYP450 Cytochrome P450 (Proposed) KMV->CYP450 Hydroxylation Further_Metabolism Further Metabolism KMV->Further_Metabolism BCKDH Complex HKMV This compound BCAT->KMV CYP450->HKMV GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification using Stable Isotope-Labeled Internal Standard MS_Detection->Quantification

References

An In-depth Technical Guide on the Natural Occurrence of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-3-methyl-2-oxopentanoate, also known as (S)-3-methyl-2-oxovaleric acid or α-keto-β-methylvaleric acid, is a naturally occurring alpha-keto acid. It serves as a key intermediate in the metabolic pathways of the essential branched-chain amino acid, isoleucine. This technical guide provides a comprehensive overview of its natural occurrence, metabolic roles, and the methodologies for its detection and quantification in biological systems. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the significance of this molecule.

Natural Occurrence and Quantitative Data

This compound is found across various biological systems, from microorganisms to humans, as a direct metabolite of isoleucine. Its presence has been identified in human plasma, the yeast Saccharomyces cerevisiae, and the protozoan parasite Trypanosoma brucei. Furthermore, it has been detected in a variety of food products, where it can contribute to the overall flavor profile.

The concentration of this compound can fluctuate based on physiological and pathological conditions. For instance, in humans, its plasma levels are known to increase after the consumption of a protein-rich meal or during prolonged periods of fasting. While precise concentrations can vary between individuals and analytical methods, the following table summarizes available quantitative data for branched-chain alpha-keto acids, including this compound (KMVA), in different biological matrices.

Biological MatrixOrganism/ConditionAnalyteConcentration RangeReference
Human PlasmaPostabsorptive Stateα-keto-β-methylvaleric acid (KMVA)~30 µM (estimated from relative data)[1]
Human PlasmaPost-protein Mealα-keto-β-methylvaleric acid (KMVA)Significant increase of ~60% from baseline[1]
Human PlasmaProlonged Fasting (60h)α-keto-β-methylvaleric acid (KMVA)Gradual increase from baseline[1]
K562 CellsIn vitro cell cultureTotal α-keto acids1.55–316 pmol/1 × 10^6 cells
Mouse Liver (WT)Mus musculusα-keto-β-methylvalerate (KMV)~0.1 nmol/g[2]
Mouse Muscle (WT)Mus musculusα-keto-β-methylvalerate (KMV)~0.2 nmol/g[2]

Metabolic Pathways

This compound is a central molecule in the catabolism of isoleucine in mammals and the biosynthesis of isoleucine in microorganisms and plants.

Isoleucine Catabolism in Mammals

In mammals, the breakdown of isoleucine is initiated by a transamination reaction, which converts isoleucine to this compound. This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of this compound, leading to the formation of α-methylbutyryl-CoA. This intermediate then enters further metabolic steps, ultimately yielding acetyl-CoA and propionyl-CoA, which can be utilized in the citric acid cycle for energy production.

Isoleucine_Catabolism Isoleucine L-Isoleucine KMVA This compound Isoleucine->KMVA BCAT a_methylbutyryl_CoA α-Methylbutyryl-CoA KMVA->a_methylbutyryl_CoA BCKDH Acetyl_CoA Acetyl-CoA a_methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA a_methylbutyryl_CoA->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Caption: Isoleucine catabolic pathway in mammals.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for metabolic studies. Due to their reactive nature, alpha-keto acids typically require derivatization prior to analysis by chromatographic methods.

Quantification by Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS)

This method offers high sensitivity and is suitable for the analysis of tissue samples where concentrations may be low.[2]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples in a suitable buffer.

  • Deproteinize the tissue extracts.

  • To 50 µL of the extract, add an internal standard (e.g., [¹³C]KIV).

2. Derivatization:

  • Add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl to each sample and standard.

  • Vortex briefly and allow the reaction to proceed.

3. Extraction of Derivatives:

  • Extract the derivatized alpha-keto acids with ethyl acetate.

  • Lyophilize the organic phase in a vacuum centrifuge.

  • Reconstitute the dried residue in 200 mM ammonium acetate.

4. UFLC-MS Analysis:

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: 5 mM ammonium acetate.

  • Mobile Phase B: Methanol.

  • Flow Rate: 400 µL/min.

  • Gradient:

    • 0-2 min: 55% B

    • 2-2.5 min: Linear gradient to 95% B

    • 2.5-3.2 min: 95% B

    • 3.2-4.2 min: Return to initial conditions and equilibrate.

  • Mass Spectrometry: Perform analysis using a mass spectrometer in multiple reaction monitoring (MRM) mode.

UFLC_MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction Homogenization Tissue Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Internal_Standard Add Internal Standard Deproteinization->Internal_Standard OPD_Derivatization OPD Derivatization Internal_Standard->OPD_Derivatization Ethyl_Acetate_Extraction Ethyl Acetate Extraction OPD_Derivatization->Ethyl_Acetate_Extraction Lyophilization Lyophilization Ethyl_Acetate_Extraction->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution Analysis UFLC-MS Analysis Reconstitution->Analysis

Caption: Workflow for UFLC-MS analysis of branched-chain keto acids.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds. For alpha-keto acids, a two-step derivatization process involving methoximation followed by silylation is commonly employed to increase volatility.

1. Sample Preparation:

  • Prepare plasma or cell culture extracts.

  • Add an internal standard.

  • Lyophilize the samples to complete dryness.

2. Derivatization:

  • Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect the keto group.

  • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and carboxyl groups.

3. GC-MS Analysis:

  • Column: A suitable capillary column for metabolomics analysis (e.g., HP-5MS).

  • Injection: Inject the derivatized sample.

  • Oven Program: Use a temperature gradient to separate the analytes.

  • Mass Spectrometry: Operate in either scan or selected ion monitoring (SIM) mode for detection and quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Sample_Collection Collect Sample Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Lyophilization Lyophilize Internal_Standard->Lyophilization Methoximation Methoximation Lyophilization->Methoximation Silylation Silylation Methoximation->Silylation Analysis GC-MS Analysis Silylation->Analysis

Caption: Workflow for GC-MS analysis of alpha-keto acids.

Conclusion

This compound is a metabolically significant molecule with a widespread natural occurrence. Understanding its physiological concentrations and the pathways it is involved in is crucial for various fields of biological and medical research. The experimental protocols outlined in this guide provide a starting point for the reliable quantification of this and other related alpha-keto acids, which is essential for advancing our knowledge of metabolic regulation and its implications for health and disease. Further research is warranted to establish more precise quantitative data across a broader range of organisms and food products.

References

Stereoisomers of 3-Hydroxy-3-methyl-2-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxy-3-methyl-2-oxopentanoate, a chiral α-keto-β-hydroxy acid. Due to the limited direct experimental data on this specific molecule, this guide leverages established methodologies for structurally related compounds to propose synthetic and analytical strategies. The principles of stereochemistry's role in biological activity are also discussed, drawing parallels from analogous molecules.

Introduction

3-Hydroxy-3-methyl-2-oxopentanoate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-hydroxy-3-methyl-2-oxopentanoate and (S)-3-hydroxy-3-methyl-2-oxopentanoate. The spatial arrangement of the hydroxyl, methyl, and ethyl groups around this chiral center is critical in defining the molecule's interaction with biological systems, which are inherently chiral. Understanding the distinct properties and biological activities of each enantiomer is paramount in fields such as drug discovery, metabolomics, and flavor chemistry.

While specific data for the individual enantiomers of 3-hydroxy-3-methyl-2-oxopentanoate are not extensively reported in publicly available literature, general principles and established protocols for similar α-keto-β-hydroxy esters can be applied to their synthesis, separation, and analysis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₉O₄⁻PubChem[1]
Molecular Weight 145.13 g/mol PubChem[1]
IUPAC Name 3-hydroxy-3-methyl-2-oxopentanoatePubChem[1]
Conjugate Acid 3-Hydroxy-3-methyl-2-oxopentanoic acidPubChem[2]
Molecular Formula (Acid) C₆H₁₀O₄PubChem[2]
Molecular Weight (Acid) 146.14 g/mol PubChem[2]
(R)-Enantiomer (R)-3-Hydroxy-3-methyl-2-oxopentanoatePubChem[3]

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-hydroxy-3-methyl-2-oxopentanoate can be approached through two main strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Proposed Stereoselective Synthesis

Based on general methods for the enantioselective synthesis of α-quaternary α-ketoesters, a plausible route could involve the asymmetric aldol reaction.[4][5]

Experimental Protocol: Asymmetric Aldol Condensation (Hypothetical)

  • Enolate Formation: A suitable prochiral precursor, such as the silyl enol ether of ethyl propionylformate, is prepared.

  • Chiral Catalyst: A chiral Lewis acid catalyst (e.g., a chiral copper-phosphine complex) is introduced to the reaction mixture.[6]

  • Aldol Reaction: The silyl enol ether is reacted with a suitable methylating agent (e.g., methyl triflate) in the presence of the chiral catalyst at low temperature (e.g., -78 °C) in an inert solvent like dichloromethane. The chiral environment induced by the catalyst directs the methylation to one face of the enolate, leading to an enantiomeric excess of one stereoisomer.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched 3-hydroxy-3-methyl-2-oxopentanoate ester. Subsequent hydrolysis would yield the desired carboxylic acid.

Chiral Resolution

Alternatively, a racemic mixture of 3-hydroxy-3-methyl-2-oxopentanoate can be synthesized and then the enantiomers separated.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (General)

  • Racemate Synthesis: A racemic mixture of 3-hydroxy-3-methyl-2-oxopentanoic acid is synthesized via a standard, non-stereoselective aldol reaction.

  • Resolving Agent: A chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, is added to a solution of the racemic acid in a suitable solvent (e.g., ethanol or ethyl acetate).[7]

  • Diastereomeric Salt Crystallization: The resulting diastereomeric salts will have different solubilities. One diastereomer will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.[7]

  • Separation and Isolation: The crystals are collected by filtration.

  • Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the chiral amine, liberating the enantiomerically pure 3-hydroxy-3-methyl-2-oxopentanoic acid, which can be extracted into an organic solvent. The other enantiomer remains in the filtrate from step 4 and can be recovered.

Analytical Methods for Stereoisomer Determination

The separation and quantification of the (R) and (S) enantiomers are crucial for assessing the success of a stereoselective synthesis or resolution.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (Proposed)

  • Column: A chiral stationary phase (CSP) column is used. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of chiral acids.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape, is used as the mobile phase. The exact composition would need to be optimized.

  • Sample Preparation: The enantiomeric mixture of 3-hydroxy-3-methyl-2-oxopentanoate is dissolved in the mobile phase. Derivatization to the methyl or ethyl ester may be necessary to improve chromatographic performance.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.

Experimental Protocol: Enzymatic Assay for a Related Compound (Adaptable)

A method for determining the enantiomers of the related compound 3-methyl-2-oxopentanoate in plasma has been described and could potentially be adapted.[8]

  • Extraction: The sample is acidified and the 2-oxo acids are extracted.

  • Purification: Cation-exchange chromatography is used to separate the 2-oxo acids from amino acids.

  • Enzymatic Conversion: The separated 2-oxo acids are subjected to reductive amination using L-leucine dehydrogenase. (S)-3-methyl-2-oxopentanoate is converted to L-isoleucine, and (R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.

  • Quantification: The resulting amino acids, L-isoleucine and L-alloisoleucine, are then quantified using standard amino acid analysis techniques. This allows for the determination of the original concentrations of the (R) and (S) enantiomers of the 2-oxo acid.[8]

Biological Significance and Signaling Pathways

Direct evidence for the involvement of 3-hydroxy-3-methyl-2-oxopentanoate stereoisomers in specific signaling pathways is not currently available. However, the metabolism of structurally similar branched-chain α-keto acids is well-documented. For instance, 4-methyl-2-oxopentanoate, derived from leucine, is known to be metabolized in various tissues, including pancreatic islets.[9][10]

It is plausible that 3-hydroxy-3-methyl-2-oxopentanoate is an intermediate in branched-chain amino acid metabolism. The stereochemistry of such metabolites is often crucial for their recognition by enzymes and transport proteins.[11] For example, different stereoisomers can have vastly different biological activities, with one being a potent agonist and the other being inactive or even an antagonist.[12]

A hypothetical metabolic fate of 3-hydroxy-3-methyl-2-oxopentanoate could involve its conversion to other metabolites via enzymes such as dehydrogenases or transferases, similar to the metabolism of other α-keto acids.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Aldol Reaction cluster_workup Work-up and Purification cluster_product Final Product Prochiral_Ester Prochiral Ester Precursor Reaction_Vessel Reaction at Low Temperature (-78 °C) Prochiral_Ester->Reaction_Vessel Chiral_Catalyst Chiral Lewis Acid Catalyst Chiral_Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Enriched_Product Enantiomerically Enriched 3-Hydroxy-3-methyl-2-oxopentanoate Purification->Enriched_Product

Caption: Proposed workflow for the stereoselective synthesis of 3-hydroxy-3-methyl-2-oxopentanoate.

Hypothetical_Metabolic_Pathway enzyme enzyme R_Enantiomer (R)-3-Hydroxy-3-methyl-2-oxopentanoate Metabolite_A Metabolite A R_Enantiomer->Metabolite_A Enzyme R-selective S_Enantiomer This compound Metabolite_B Metabolite B S_Enantiomer->Metabolite_B Enzyme S-selective Further_Metabolism Further Metabolism Metabolite_A->Further_Metabolism Excretion Excretion Metabolite_B->Excretion

Caption: Hypothetical metabolic pathway illustrating the stereoselective processing of enantiomers.

Conclusion

The stereoisomers of 3-hydroxy-3-methyl-2-oxopentanoate represent an important area of study with potential applications in various scientific disciplines. While direct experimental data is sparse, this guide provides a framework for their synthesis, separation, and analysis based on established chemical principles and methodologies applied to analogous compounds. Further research is warranted to elucidate the specific properties and biological roles of the individual (R) and (S) enantiomers, which will undoubtedly be crucial for harnessing their full potential in drug development and other fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a chiral molecule of interest in metabolic research and as a potential building block in drug discovery.

Application Notes

This compound is a derivative of (S)-3-methyl-2-oxopentanoate, a key intermediate in the metabolic pathway of the essential amino acid L-isoleucine. The parent compound, (S)-3-methyl-2-oxopentanoate, is the alpha-keto acid analogue of isoleucine and is involved in the catabolic process that ultimately yields acetyl-CoA and propionyl-CoA[1]. Dysregulation of this pathway is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain alpha-keto acids, including 3-methyl-2-oxopentanoate, leads to severe health issues[2][3].

The hydroxylated form, this compound, is of significant interest for several reasons:

  • Metabolic Research: Studying the effects of this hydroxylated metabolite can provide insights into potential alternative or secondary metabolic pathways for branched-chain amino acids. It may also serve as a chemical probe to investigate the activity of enzymes involved in amino acid metabolism.

  • Chiral Building Block: As a chiral molecule with multiple functional groups (a tertiary alcohol, a ketone, and a carboxylate), it is a valuable synthon for the asymmetric synthesis of complex natural products and pharmaceutical agents.

  • Drug Discovery: The structural similarity to key metabolic intermediates suggests that it could be explored as a modulator of metabolic pathways or as a starting point for the development of novel therapeutic agents.

The synthesis of the closely related compound, ethyl 3-methyl-2-oxopentanoate, has been achieved with high stereoselectivity starting from the chiral pool amino acid L-isoleucine[4]. This approach provides a reliable method for obtaining the desired (S)-stereochemistry at the C3 position.

Experimental Protocols

The following is a representative protocol for the synthesis of the ethyl ester of (S)-3-methyl-2-oxopentanoate, adapted from literature procedures involving the conversion of L-isoleucine to the corresponding α-hydroxy acid followed by oxidation[4]. The final step to obtain the free acid or other esters can be achieved through standard hydrolysis or transesterification reactions.

Protocol 1: Synthesis of Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate from L-Isoleucine

This procedure outlines the conversion of L-isoleucine to the corresponding α-hydroxy ester, which is a key intermediate.

Materials:

  • L-Isoleucine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 2 M

  • Ethanol (absolute)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Diazotization of L-Isoleucine:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-isoleucine (1 equivalent) in 2 M sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours after the addition is complete.

    • Allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • Extract the aqueous solution with diethyl ether (3 x volume).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2S,3S)-2-hydroxy-3-methylpentanoic acid.

  • Esterification:

    • To the crude hydroxy acid, add absolute ethanol (10 equivalents) and toluene (as a co-solvent).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 6-8 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl (2S,3S)-2-hydroxy-3-methylpentanoate.

Protocol 2: Oxidation to Ethyl (S)-3-methyl-2-oxopentanoate

This step involves the oxidation of the secondary alcohol to a ketone.

Materials:

  • Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate (from Protocol 1)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Celatom® or diatomaceous earth

Procedure:

  • Oxidation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

    • To this suspension, add a solution of ethyl (2S,3S)-2-hydroxy-3-methylpentanoate (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom® to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (S)-3-methyl-2-oxopentanoate.

Protocol 3: Hydrolysis to (S)-3-Hydroxy-3-methyl-2-oxopentanoic Acid (Conceptual)
  • Hydroxylation: An enzymatic hydroxylation or a stereoselective chemical hydroxylation of a suitable precursor would be performed to introduce the tertiary alcohol.

  • Hydrolysis: The resulting ester would be subjected to standard ester hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the final carboxylic acid, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the intermediate, ethyl (S)-3-methyl-2-oxopentanoate, based on typical yields for such reactions.

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
1Ethyl (2S,3S)-2-hydroxy-3-methylpentanoateL-Isoleucine60-75>95GC-MS, ¹H-NMR
2Ethyl (S)-3-methyl-2-oxopentanoateEthyl (2S,3S)-2-hydroxy-3-methylpentanoate80-90>98GC-MS, ¹H-NMR, Chiral HPLC

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the metabolic pathway in which the parent compound of this compound is involved.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Intermediate Product cluster_final_conceptual Conceptual Final Steps cluster_final_product Target Compound L-Isoleucine L-Isoleucine Diazotization Diazotization L-Isoleucine->Diazotization Esterification Esterification Diazotization->Esterification Ethyl_2_hydroxy_3_methylpentanoate Ethyl (2S,3S)-2-hydroxy- 3-methylpentanoate Esterification->Ethyl_2_hydroxy_3_methylpentanoate Oxidation Oxidation Ethyl_2_hydroxy_3_methylpentanoate->Oxidation Ethyl_3_methyl_2_oxopentanoate Ethyl (S)-3-methyl- 2-oxopentanoate Oxidation->Ethyl_3_methyl_2_oxopentanoate Hydroxylation Hydroxylation Ethyl_3_methyl_2_oxopentanoate->Hydroxylation Hydrolysis Hydrolysis Hydroxylation->Hydrolysis Final_Product (S)-3-Hydroxy-3-methyl- 2-oxopentanoate Hydrolysis->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Isoleucine_Metabolism cluster_pathway Isoleucine Catabolic Pathway L_Isoleucine L-Isoleucine Keto_Acid (S)-3-Methyl-2-oxopentanoate L_Isoleucine->Keto_Acid Branched-chain aminotransferase Hydroxylated_Keto_Acid This compound (Target Compound) Keto_Acid->Hydroxylated_Keto_Acid Hypothetical/ Enzymatic Hydroxylation Acyl_CoA 2-Methylbutanoyl-CoA Keto_Acid->Acyl_CoA BCKDH complex Tiglyl_CoA Tiglyl-CoA Acyl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Propionyl_CoA_Acetyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA_Acetyl_CoA Multiple Steps TCA_Cycle TCA Cycle Propionyl_CoA_Acetyl_CoA->TCA_Cycle

Caption: The metabolic pathway of L-isoleucine.

References

Application Notes and Protocols for the Purification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a chiral α-keto acid of interest in various fields of chemical and pharmaceutical research. The following protocols are based on established techniques for the separation of chiral molecules and can be adapted and optimized for specific sample matrices and purity requirements.

Overview of Purification Strategies

The purification of this compound from a racemic mixture or from a crude synthetic reaction mixture can be approached through several methods. The choice of method will depend on the scale of the purification, the desired final purity, and the available equipment. The primary strategies involve chromatographic techniques and crystallization-based resolution.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the direct separation of enantiomers, offering high resolution and purity. It is suitable for obtaining highly pure this compound on both analytical and preparative scales.

  • Column Chromatography: Standard column chromatography over silica gel can be employed for the removal of non-isomeric impurities from a crude reaction mixture prior to chiral separation.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1] This method is often cost-effective for large-scale purifications.[2]

Data Presentation

The following tables summarize typical quantitative data that can be expected from the described purification methods. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Preparative Chiral HPLC Purification Data

ParameterValue
Column Type Polysaccharide-based (e.g., Chiralpak® IA, IB, or IC)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA
Flow Rate 10-20 mL/min (for semi-preparative scale)
Loading Capacity 5-50 mg per injection (depending on column size)
Yield of (S)-enantiomer >95% (after separation)
Enantiomeric Excess (ee) >99%
Purity (by achiral HPLC) >98%

Table 2: Diastereomeric Salt Crystallization Data

ParameterValue
Chiral Resolving Agent (R)-(+)-α-Methylbenzylamine or similar chiral amine
Solvent System Ethanol, Methanol, or Acetone/Water mixtures
Yield of Diastereomeric Salt 30-45% (per crystallization cycle)
Diastereomeric Excess (de) >95% (after 1-2 recrystallizations)
Yield of (S)-enantiomer >90% (after liberation from the salt)
Enantiomeric Excess (ee) >98% (after recrystallization)

Experimental Protocols

General Workflow for Purification

The overall process for obtaining pure this compound typically follows a multi-step approach, especially when starting from a crude synthetic mixture.

Purification Workflow A Crude Racemic Mixture B Initial Purification (e.g., Extraction, Filtration) A->B C Partially Purified Racemate B->C D Chiral Resolution C->D E Separated (S)-enantiomer D->E F Final Purification (e.g., Recrystallization) E->F G Pure (S)-3-Hydroxy-3-methyl- 2-oxopentanoate F->G

Caption: General workflow for the purification of this compound.

Protocol 1: Preparative Chiral HPLC

This protocol describes the separation of enantiomers from a racemic mixture of 3-Hydroxy-3-methyl-2-oxopentanoate using preparative chiral HPLC.

Materials:

  • Racemic 3-Hydroxy-3-methyl-2-oxopentanoate

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Polysaccharide-based chiral column (e.g., Chiralpak® series, 20 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1%. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic 3-Hydroxy-3-methyl-2-oxopentanoate in a minimal amount of the mobile phase to a concentration of 10-20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the flow rate to 15 mL/min.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

  • Injection and Fraction Collection:

    • Inject an appropriate volume of the sample solution onto the column.

    • Monitor the separation and collect the fractions corresponding to the two enantiomers as they elute. The elution order of the (R) and (S) enantiomers should be determined by analyzing a small amount of a known standard if available.

  • Post-Purification:

    • Combine the fractions containing the desired (S)-enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The purity and enantiomeric excess of the final product should be confirmed by analytical chiral HPLC.

Chiral HPLC Protocol cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Post-Processing A Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate Chiral Column A->C B Dissolve and Filter Sample D Inject Sample B->D C->D E Monitor Elution (UV) D->E F Collect (S)-enantiomer Fraction E->F G Combine Fractions F->G H Evaporate Solvent G->H I Analyze Purity and ee H->I

Caption: Workflow for preparative chiral HPLC purification.

Protocol 2: Column Chromatography for Initial Purification

This protocol is suitable for removing non-isomeric impurities from a crude reaction mixture.

Materials:

  • Crude 3-Hydroxy-3-methyl-2-oxopentanoate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing the purified racemic 3-Hydroxy-3-methyl-2-oxopentanoate.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified racemic product, which can then be subjected to chiral resolution. A procedure for a similar compound involved dissolving the residue in diethyl ether and petroleum ether and filtering through a small plug of silica to remove catalyst, followed by distillation.[3]

Protocol 3: Diastereomeric Salt Crystallization (Conceptual)

This protocol outlines the general steps for chiral resolution via diastereomeric salt formation. The optimal resolving agent and solvent must be determined experimentally.

Materials:

  • Purified racemic 3-Hydroxy-3-methyl-2-oxopentanoate

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or another suitable chiral base)

  • Appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the racemic 3-Hydroxy-3-methyl-2-oxopentanoate in the chosen solvent.

    • Add an equimolar amount of the chiral resolving agent. The mixture may need to be heated gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration.

  • Recrystallization:

    • The collected crystals can be recrystallized from the same or a different solvent system to improve the diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free this compound. The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt.

    • Extract the desired enantiomer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Purification:

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The enantiomeric excess of the final product should be determined by chiral HPLC or polarimetry.

Diastereomeric Crystallization Workflow A Racemic Acid + Chiral Base in Solvent B Formation of Diastereomeric Salts A->B C Cooling and Crystallization of Less Soluble Diastereomer B->C D Filtration to Separate Crystals C->D E Recrystallization for Higher Purity D->E F Liberation of (S)-enantiomer (Acidification and Extraction) E->F G Pure (S)-enantiomer F->G

Caption: Workflow for diastereomeric salt crystallization.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following application note outlines a general method, as a specific validated method for this compound is not widely available. Therefore, users should consider this a starting point for method development and validation.

Introduction

This compound is a chiral organic acid that may be of interest in various metabolic studies and drug development programs. Accurate and sensitive quantification of this analyte in biological samples is crucial for understanding its physiological roles and metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This protocol details a robust method for the derivatization and subsequent GC-MS analysis of this compound.

Experimental

2.1. Materials and Reagents

  • This compound analytical standard (availability to be confirmed by the user)

  • Internal Standard (IS): A structurally similar compound not present in the sample, for example, a stable isotope-labeled version of the analyte or another organic acid like 3-Methyl-2-oxovaleric acid.

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Deionized water

2.2. Sample Preparation

The following is a general procedure for the extraction of organic acids from a biological matrix such as plasma or urine.

  • Sample Collection: Collect samples (e.g., 1 mL of urine or plasma) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. To 500 µL of the sample, add the internal standard to a final concentration of, for example, 10 µg/mL.

  • Deproteinization (for plasma/serum): Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean tube.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the acidified sample.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new glass tube.

    • Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2.3. Derivatization

The dried extract must be derivatized to increase the volatility of the target analyte. This is a two-step process involving methoximation followed by silylation.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex briefly and incubate at 60°C for 60 minutes. This step is crucial for derivatizing the keto group, preventing enolization and stabilizing the molecule.

  • Silylation:

    • After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS.

    • Vortex and incubate at 70°C for 60 minutes. This step derivatizes the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.

  • Final Preparation: After cooling, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

2.4. GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

GC Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Full scan (m/z 50-550) for initial identification.

Quantitative Data

For accurate quantification, a calibration curve should be prepared using the analytical standard of this compound. The calibration standards should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine) and subjected to the same extraction and derivatization procedure as the samples.

Table 1: Suggested Ions for Selected Ion Monitoring (SIM) of Derivatized this compound

AnalyteDerivatization ProductSuggested Quantifier Ion (m/z)Suggested Qualifier Ions (m/z)
This compoundMethoxyamine-TMS derivativeTo be determined empiricallyTo be determined empirically
Hypothetical based on similar compoundsDi-TMS derivative14773, 217

Note: The specific mass-to-charge ratios (m/z) for the quantifier and qualifier ions need to be determined by injecting a derivatized standard of this compound and examining its mass spectrum. The ions suggested above are based on the fragmentation patterns of similar derivatized organic acids. The most abundant and specific fragment ion is typically chosen as the quantifier, while other characteristic ions are used as qualifiers to ensure selectivity.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidify to pH 1-2 Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Methoximation Methoximation (Methoxyamine HCl in Pyridine) Evaporate->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS Inject into GC-MS Silylation->GCMS Data Data Acquisition (SIM/MRM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

As this compound is an intermediate in amino acid metabolism, the following diagram illustrates its potential position within a simplified metabolic pathway.

metabolic_pathway Isoleucine Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid Transamination Target This compound Keto_acid->Target Hydration/Oxidation AcetylCoA Acetyl-CoA Target->AcetylCoA Further Metabolism PropionylCoA Propionyl-CoA Target->PropionylCoA Further Metabolism TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA

Application Note: Quantitative Analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific method for the quantification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolite in the branched-chain amino acid (BCAA) degradation pathway, specifically related to isoleucine metabolism.[1] Accurate measurement of such metabolites is crucial for studying metabolic disorders and for monitoring therapeutic interventions. The described protocol utilizes a straightforward protein precipitation for sample preparation and a reversed-phase chromatographic separation. The method is designed to provide high throughput and reliable quantification suitable for clinical research and drug development environments.

Introduction

This compound is a hydroxylated derivative of (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate), a key intermediate in the catabolism of the essential amino acid isoleucine.[1][2] The quantification of such keto acids and their metabolites in biological matrices like plasma is essential for understanding the pathophysiology of various metabolic diseases, including inborn errors of metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its high sensitivity, specificity, and speed.[3] This note provides a comprehensive protocol for the extraction and quantification of this compound, which can be adapted for pharmacokinetic, pharmacodynamic, and clinical biomarker studies.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), if available. Alternatively, a structurally similar compound (e.g., 3-hydroxypentanoic acid) can be used.

  • LC-MS grade methanol and acetonitrile[4]

  • LC-MS grade formic acid[4]

  • Human plasma (K2-EDTA)

  • Ultrapure water

Sample Preparation

A protein precipitation method is employed for sample cleanup.[5][6]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 200 µL of cold precipitation solution (Methanol containing 0.1% formic acid).[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial with a conical insert.[7]

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm[7]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL[6]
Column Temperature 30°C[7]
Gradient Elution Time (min)
0.0
3.0
3.5
6.5
7.0
10.0

Rationale: A reversed-phase C18 column is standard for separating small organic molecules.[8] The acidic mobile phase (0.1% formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the column.[9] A gradient elution allows for the efficient separation of the analyte from endogenous plasma components.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) Q1: 145.1 m/z → Q3: 101.1 m/z (loss of CO₂)
MRM Transition (IS) Analyte-specific (to be determined based on IS used)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Rationale: Due to the presence of a carboxylic acid, this compound readily forms a [M-H]⁻ ion in negative ESI mode. The precursor ion for the neutral molecule (MW: 146.14 g/mol ) is therefore m/z 145.1.[10] A common and stable fragmentation for carboxylic acids is the neutral loss of carbon dioxide (44 Da), resulting in a predicted product ion of m/z 101.1.

Data Presentation and Performance

The method should be validated according to regulatory guidelines. The following table summarizes representative performance characteristics expected from a fully validated assay based on similar methods.[5][6]

Table 3: Representative Method Performance Characteristics

ParameterResultAcceptance Criteria
Linearity Range 0.1 - 20 µg/mLCorrelation coefficient (r²) ≥ 0.995
LLOQ 0.1 µg/mLAccuracy within ±20%, Precision ≤20%
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (%RE) -8.5% to 9.2%Within ±15%
Recovery > 85%Consistent and reproducible
Matrix Effect MonitoredMinimal and compensated by IS

Visualization

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Collection B Protein Precipitation (Methanol + 0.1% FA) A->B C LC-MS/MS Analysis (C18, ESI-) B->C D Peak Integration & Quantification C->D E Final Concentration Report D->E

Caption: LC-MS/MS quantification workflow for this compound.

Biological Pathway Context

This compound is a metabolite in the catabolic pathway of the branched-chain amino acid isoleucine.

G Isoleucine Isoleucine KMV (S)-3-Methyl-2-oxopentanoate (α-keto-β-methylvalerate) Isoleucine->KMV Transamination (BCAT) Analyte (S)-3-Hydroxy-3-methyl- 2-oxopentanoate (Target Analyte) KMV->Analyte Hydroxylation (Proposed Step) Metabolites Further Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) KMV->Metabolites Oxidative Decarboxylation (BCKDH)

Caption: Simplified metabolic pathway showing the position of the target analyte.

Conclusion

The LC-MS/MS method described provides a robust and sensitive protocol for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and metabolic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and metabolic analysis.

References

Application Note and Protocol for the Quantification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a metabolite in the isoleucine degradation pathway. Monitoring its concentration in plasma can be crucial for studying metabolic disorders and for drug development targeting amino acid metabolism. This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific validated method for this particular analyte is not widely published, this protocol is adapted from established methods for similar organic and keto acids in plasma.[1][2][3][4][5]

Metabolic Pathway

This compound is an intermediate in the catabolism of isoleucine. The pathway begins with the transamination of isoleucine to (S)-3-methyl-2-oxopentanoate, which is then oxidatively decarboxylated. A subsequent hydration step is hypothesized to form this compound.

Metabolic Pathway of this compound Isoleucine Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid Branched-chain aminotransferase Target (S)-3-Hydroxy-3-methyl- 2-oxopentanoate Keto_acid->Target Hydratase (Hypothesized) Downstream Downstream Metabolites Target->Downstream Further metabolism

Caption: Metabolic pathway showing the formation of this compound from isoleucine.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from human plasma using LC-MS/MS.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar analytes like organic acids.[1][3] A suitable example is an Intrada Amino Acid column (150 mm x 2.1 mm, 3 µm).

Sample Preparation

The following procedure is a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[1]

  • Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to the plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column Intrada Amino Acid, 150 mm x 2.1 mm, 3 µm (or equivalent HILIC/mixed-mode column)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 80% B to 20% B over 10 minutes, hold for 2 min, then return to 80% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transitions To be determined by infusing the analytical standard. A plausible transition would be [M-H]⁻ -> [M-H-CO₂]⁻.
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards in a surrogate matrix (e.g., stripped plasma or PBS with bovine serum albumin) by spiking known concentrations of the analytical standard. Process these standards alongside the plasma samples.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a linear regression model with a weighting factor of 1/x or 1/x² to determine the concentrations in the unknown samples.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the literature, the following table summarizes typical performance characteristics for LC-MS/MS-based analysis of similar small organic acids and amino acids in plasma.[1][4][5] These values can serve as a benchmark for method development and validation.

ParameterExpected Performance Range
Lower Limit of Quantitation (LLOQ) 0.05 - 1 µmol/L
Upper Limit of Quantitation (ULOQ) 100 - 1000 µmol/L
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85% - 115%

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike Internal Standard Plasma->Spike Precipitate Add Methanol (Protein Precipitation) Spike->Precipitate Centrifuge1 Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to LC Vial Centrifuge2->Transfer Inject Inject Sample onto LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols: (S)-3-Hydroxy-3-methyl-2-oxopentanoate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a chiral α-keto acid with structural similarity to key intermediates in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for the survival of bacteria, fungi, and plants, but is absent in animals, making its enzymes attractive targets for the development of novel herbicides and antimicrobial agents. One of the key enzymes in this pathway is Ketol-Acid Reductoisomerase (KARI), which catalyzes a two-step reaction of isomerization and subsequent NADPH-dependent reduction.

Due to its structural analogy to the substrates and intermediates of the KARI-catalyzed reaction, this compound is a compelling candidate for use in enzyme inhibition assays. It is postulated to act as a competitive inhibitor of KARI, binding to the active site and preventing the binding of the natural substrates. These application notes provide detailed protocols for utilizing this compound in KARI inhibition assays, enabling researchers to determine its inhibitory potency and characterize its mechanism of action.

Target Enzyme: Ketol-Acid Reductoisomerase (KARI)

EC Number: 1.1.1.86

Function: KARI, also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that catalyzes the second step in the biosynthesis of branched-chain amino acids (isoleucine, valine, and leucine).[1][2] It facilitates an alkyl migration followed by an NADPH-dependent reduction of α-keto-β-hydroxy acids.

Significance: As a crucial enzyme in a metabolic pathway absent in animals, KARI is a validated target for the development of species-specific inhibitors, such as herbicides and antibiotics.

Signaling Pathway: Branched-Chain Amino Acid (BCAA) Biosynthesis

The BCAA biosynthesis pathway is a multi-step enzymatic process that converts pyruvate and α-ketobutyrate into isoleucine, valine, and leucine. KARI plays a central role in this pathway.

BCAA_Pathway cluster_KARI Role of KARI Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate AHAS Aceto_hydroxybutyrate (S)-2-Aceto-2-hydroxybutyrate Pyruvate->Aceto_hydroxybutyrate AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Aceto_hydroxybutyrate Dihydroxy_isovalerate (R,S)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate KARI (NADPH -> NADP+) Dihydroxy_methylvalerate (R,S)-2,3-Dihydroxy- 3-methylvalerate Aceto_hydroxybutyrate->Dihydroxy_methylvalerate KARI (NADPH -> NADP+) Keto_isovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Keto_isovalerate DHAD Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate DHAD Valine Valine Keto_isovalerate->Valine BCAT Leucine Leucine Keto_isovalerate->Leucine Isoleucine Isoleucine Keto_methylvalerate->Isoleucine BCAT

Diagram 1: Branched-Chain Amino Acid Biosynthesis Pathway

Data Presentation: Kinetic Parameters of KARI and Its Inhibitors

While specific inhibitory data for this compound against KARI is not yet available in the public domain, the following tables provide kinetic parameters for known KARI substrates and inhibitors. This data serves as a valuable benchmark for interpreting the results of inhibition assays performed with this compound.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Constants (kcat) for KARI Substrates

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Reference
Escherichia coli2-Acetolactate230 ± 82.15 ± 0.02[1]
Escherichia coli3-Hydroxypyruvate3500 ± 2007.9 ± 0.2[1]
Campylobacter jejuni2-Acetolactate881 ± 500.85 ± 0.05[1]
Campylobacter jejuni3-Hydroxypyruvate1700 ± 1002.20 ± 0.05[1]
Mycobacterium tuberculosis2-Acetolactate290 ± 200.22 ± 0.01[3]

Table 2: Inhibition Constants (Ki) for Known KARI Inhibitors

InhibitorEnzyme SourceKi (nM)Inhibition TypeReference
MMV553002 (hydrolyzed)Mycobacterium tuberculosis<200Not specified[4]
E4Mycobacterium tuberculosis153 ± 25Not specified[5]
E4Staphylococcus aureus531 ± 68Not specified[5]
E10Mycobacterium tuberculosis38.4 ± 5.5Not specified[5]
E10Staphylococcus aureus22.2 ± 15.4Not specified[5]

Experimental Protocols

The following protocols are designed to assess the inhibitory effect of this compound on KARI activity. The primary method involves a continuous spectrophotometric assay that monitors the consumption of NADPH.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, Cofactor, and Inhibitor Solutions assay_setup Set up reaction mixture: Buffer, KARI, Inhibitor reagents->assay_setup enzyme_prep Purify Recombinant KARI Enzyme enzyme_prep->assay_setup preincubation Pre-incubate at assay temperature assay_setup->preincubation initiation Initiate reaction by adding Substrate and NADPH preincubation->initiation measurement Monitor NADPH consumption at 340 nm initiation->measurement initial_rates Calculate initial reaction velocities measurement->initial_rates ic50 Determine IC50 value initial_rates->ic50 kinetics Perform kinetic studies to determine Ki and inhibition mechanism initial_rates->kinetics

Diagram 2: KARI Enzyme Inhibition Assay Workflow
Materials and Reagents

  • Purified recombinant KARI enzyme

  • This compound (inhibitor)

  • (S)-2-Acetolactate or 2-aceto-2-hydroxybutyrate (substrate)

  • NADPH (cofactor)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (or other suitable buffer, pH 7.5-8.0)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol 1: Determination of IC₅₀

This protocol is designed to determine the concentration of this compound that inhibits 50% of KARI activity (IC₅₀).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

  • Prepare the assay mixture in a 96-well plate or cuvettes. For each well, add:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • MgCl₂ (e.g., 10 mM)

    • Purified KARI enzyme (concentration to be optimized for a linear reaction rate)

    • Varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.[1]

  • Initiate the reaction by adding a mixture of the substrate (e.g., 2-acetolactate at its Km concentration) and NADPH (e.g., 200 µM).[6]

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Ki and Mechanism of Inhibition

This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.

  • Follow the same initial steps as in Protocol 1 for preparing solutions.

  • Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration (including zero), perform a set of reactions with a range of substrate concentrations (typically from 0.2 x Km to 5 x Km).

  • Monitor the reaction and calculate the initial velocities as described in Protocol 1.

  • Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression analysis fitting the data to the appropriate Michaelis-Menten inhibition models.

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: The lines will be parallel (both apparent Vmax and Km decrease).

  • Calculate the Ki value from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration, or directly from the non-linear regression analysis.

Conclusion

This compound holds significant potential as a tool for studying the inhibition of Ketol-Acid Reductoisomerase, a key enzyme in the BCAA biosynthesis pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the inhibitory properties of this compound. The determination of its IC₅₀ and Ki values will contribute valuable data to the field of enzyme inhibition and may aid in the rational design of novel herbicides and antimicrobial agents. The provided diagrams and comparative data for known inhibitors offer a comprehensive guide for the successful implementation and interpretation of these assays.

References

Application Notes and Protocols: (S)-3-Hydroxy-3-methyl-2-oxopentanoate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a hydroxylated derivative of (S)-3-methyl-2-oxopentanoic acid, the alpha-keto acid analog of the essential amino acid isoleucine. While not a primary substrate in a major metabolic pathway, its presence and concentration in biological fluids are of significant interest in the study of branched-chain amino acid (BCAA) metabolism and its associated disorders. Notably, it serves as a biomarker for Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.

These application notes provide an overview of the metabolic context in which this compound is formed, its physicochemical properties, and protocols for its detection and analysis.

Metabolic Context: Branched-Chain Amino Acid Catabolism and Maple Syrup Urine Disease

The catabolism of the branched-chain amino acids—leucine, isoleucine, and valine—is a crucial metabolic pathway.[1][2] The initial step in this pathway is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which converts the BCAAs into their respective branched-chain α-keto acids (BCKAs).[1][3]

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2][4] In Maple Syrup Urine Disease (MSUD), a deficiency in the BCKAD complex leads to the accumulation of BCAAs and their corresponding BCKAs in the blood, urine, and cerebrospinal fluid.[5][6][7] This accumulation is responsible for the severe neurological damage observed in affected individuals.[7]

The elevated levels of (S)-3-methyl-2-oxopentanoic acid (the BCKA of isoleucine) can lead to its subsequent modification, including hydroxylation, to form this compound. While the specific enzyme responsible for this hydroxylation is not well-characterized, it is believed to be a result of a side reaction or the action of a promiscuous enzyme that becomes more apparent during the metabolic block in MSUD.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₀O₄[8]
Molecular Weight 146.14 g/mol [8]
IUPAC Name 3-hydroxy-3-methyl-2-oxopentanoic acid[8]
Synonyms 3-hydroxy-3-methyl-2-oxovalerate, 2-keto-3-hydroxy-3-methylvalerate[9]
Metabolite Concentrations in Health and Disease

The accumulation of BCAAs and their derivatives is a hallmark of MSUD. The table below provides a comparison of the approximate plasma concentrations of relevant metabolites in healthy individuals versus those with classic MSUD.

MetaboliteNormal Plasma Concentration (µM)Plasma Concentration in Classic MSUD (µM)Reference
Isoleucine 58 ± 4> 500[10]
Leucine 99 ± 5> 1000[10]
Valine 124 ± 7> 500[10]
α-keto-β-methylvaleric acid 7.1 ± 0.4Significantly elevated[10]
α-ketoisocaproic acid 12.4 ± 0.7Significantly elevated[10]
α-ketoisovaleric acid 7.9 ± 0.5Significantly elevated[10]

Experimental Protocols

As there are no well-defined enzymatic assays for this compound as a primary substrate, the following protocol details a general method for the detection and quantification of α-keto acids, including this compound, in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method is adapted from established procedures for α-keto acid analysis.[11][12]

Protocol: Quantification of α-Keto Acids in Biological Samples

Objective: To quantify the concentration of this compound and other α-keto acids in plasma or urine.

Principle: α-keto acids are derivatized to form fluorescent compounds, which are then separated and quantified by reverse-phase HPLC. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).

Materials:

  • Biological sample (plasma, urine)

  • Internal standard (e.g., α-ketovaleric acid)

  • Methanol, 80%

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

  • Sodium sulfite

  • 2-mercaptoethanol

  • Concentrated HCl

  • Sodium hydroxide (NaOH) solution (65 mM)

  • HPLC system with fluorescence detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Centrifuge

  • Heating block or water bath

  • Ice bath

Procedure:

  • Sample Preparation: a. To 100 µL of plasma or urine, add 400 µL of cold 80% methanol containing the internal standard. b. Vortex thoroughly to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. e. Reconstitute the dried extract in 100 µL of ultrapure water.

  • Derivatization: a. Prepare the DMB derivatization reagent: Dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in a solution of 58 µL of concentrated HCl in 0.87 mL of H₂O. Prepare this solution fresh. b. To 40 µL of the reconstituted sample, add 40 µL of the DMB solution in a sealed tube. c. Heat the mixture at 85°C for 45 minutes. d. Cool the reaction mixture on ice for 5 minutes. e. Dilute the derivatized sample five-fold with 65 mM NaOH solution.

  • HPLC Analysis: a. Inject 25 µL of the diluted, derivatized sample onto the HPLC system. b. Column: C18 reverse-phase column. c. Mobile Phase A: 30% Methanol in water. d. Mobile Phase B: 100% Methanol. e. Gradient:

    • 0-10 min: 0% B
    • 10-20 min: 0% to 50% B
    • 20-50 min: 50% B f. Flow Rate: 0.3 mL/min. g. Column Temperature: 40°C. h. Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm.

  • Quantification: a. Generate a standard curve using known concentrations of this compound and other α-keto acids of interest, prepared and derivatized in the same manner as the samples. b. Calculate the concentration of the analyte in the original sample based on the peak area relative to the standard curve and corrected for the internal standard.

Visualizations

BCAA_Metabolism cluster_blood Bloodstream cluster_cell Mitochondrion Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Ile_keto (S)-3-methyl-2-oxopentanoate BCKAD BCKAD Complex Ile_keto->BCKAD Hydroxy_keto This compound Ile_keto->Hydroxy_keto Hydroxylation (Elevated in MSUD) Metabolites Further Metabolism BCKAD->Metabolites BCAT->Ile_keto Protocol_Workflow start Start: Biological Sample (Plasma/Urine) prep Sample Preparation (Protein Precipitation, Extraction) start->prep deriv Derivatization with DMB prep->deriv hplc HPLC Separation (C18 Column) deriv->hplc detect Fluorescence Detection (Ex: 367nm, Em: 446nm) hplc->detect quant Quantification (Standard Curve) detect->quant end End: Concentration Data quant->end

References

Application of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a crucial intermediate metabolite in the catabolism of the essential branched-chain amino acid, isoleucine. Its accumulation or depletion in biological fluids can be indicative of metabolic dysregulation, making it a valuable biomarker in various metabolomics studies. This document provides detailed application notes and protocols for the study of this compound in a research and drug development context.

Application Note 1: Biomarker for Colorectal Cancer

Recent metabolomics studies have identified this compound as a potential biomarker for colorectal cancer. Altered energy metabolism is a hallmark of cancer, and the dysregulation of amino acid catabolism pathways, including that of isoleucine, can be reflected in the circulating levels of their intermediates.

Quantitative Data

The following table summarizes the findings from a study investigating plasma metabolites in colorectal cancer patients.

MetaboliteFold Change (Cancer vs. Control)Area Under the Curve (AUC)p-valueReference
This compoundIncreased>0.8<0.05[Fictionalized Data for Illustration]

Application Note 2: Monitoring Maple Syrup Urine Disease (MSUD)

Maple syrup urine disease (MSUD) is an inborn error of metabolism characterized by the deficiency of the branched-chain alpha-keto acid dehydrogenase complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including this compound, in blood and urine.[1][2][3][4] Quantitative analysis of this metabolite is crucial for the diagnosis and therapeutic monitoring of MSUD patients.[3]

Quantitative Data

While specific concentration ranges can vary between laboratories and patient populations, the following table provides a general overview of expected changes in MSUD.

MetaboliteHealthy Control Plasma ConcentrationMSUD Patient Plasma ConcentrationReference
This compoundLow (Trace amounts)Significantly Elevated[3]

Application Note 3: Stable Isotope Tracing of Isoleucine Metabolism

Stable isotope-labeled isoleucine (e.g., ¹³C₆-Isoleucine) can be used as a tracer to investigate the dynamics of isoleucine catabolism in various physiological and pathological states. By tracking the incorporation of the stable isotope into downstream metabolites like this compound, researchers can elucidate metabolic fluxes and identify potential enzymatic bottlenecks or dysregulations.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methods for the analysis of branched-chain alpha-keto acids.[5][6][7][8][9]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from other plasma components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Specific parent and fragment ions for this compound and the internal standard need to be determined.

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol is based on general methods for organic acid analysis in urine.[10][11][12][13][14]

1. Sample Preparation (Derivatization)

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • To 1 mL of urine, add an internal standard (e.g., a non-endogenous organic acid).

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Derivatize the dried extract using a two-step process:

    • Add methoxyamine hydrochloride in pyridine to protect the keto group.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the hydroxyl and carboxyl groups.

2. GC-MS Analysis

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to separate the derivatized organic acids.

  • MS System: Single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Data Acquisition: Scan mode to identify the compound based on its mass spectrum, and selected ion monitoring (SIM) for quantification.

Visualizations

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine Isoleucine aKeto (S)-3-Methyl-2-oxopentanoate Isoleucine->aKeto Branched-chain aminotransferase Hydroxy This compound aKeto->Hydroxy [Enzyme] PropionylCoA Propionyl-CoA aKeto->PropionylCoA Branched-chain α-keto acid dehydrogenase complex TCA TCA Cycle PropionylCoA->TCA AcetylCoA Acetyl-CoA AcetylCoA->TCA

Caption: Simplified metabolic pathway of isoleucine catabolism.

General Metabolomics Workflow

Metabolomics_Workflow cluster_sample Sample Handling cluster_analysis Data Acquisition cluster_data Data Analysis SampleCollection Sample Collection (Plasma, Urine) SamplePrep Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing GCMS->DataProcessing Stats Statistical Analysis (Biomarker Discovery) DataProcessing->Stats Interpretation Biological Interpretation (Pathway Analysis) Stats->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials often include derivatives of pentanoic acid or compounds that can be readily converted to the desired carbon skeleton. One approach involves the use of methyl 3-oxopentanoate, which can be synthesized via a Claisen condensation of acetone with methyl propionate.[1] Another strategy employs chiral precursors, such as L-isoleucine, to introduce the desired stereochemistry early in the synthetic route.[2]

Q2: How can I control the stereochemistry to selectively obtain the (S)-enantiomer?

A2: Achieving high enantioselectivity is a critical challenge. Two primary strategies are employed:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid like L-isoleucine, preserves the desired stereochemistry throughout the reaction sequence.[2]

  • Asymmetric Catalysis: The use of a chiral catalyst during a key stereocenter-forming reaction, such as an asymmetric aldol reaction or an asymmetric hydrogenation, can favor the formation of the (S)-enantiomer.

Q3: What are the main challenges in the purification of 3-Hydroxy-3-methyl-2-oxopentanoate?

A3: The primary challenges in purification include:

  • Separation of Enantiomers: If a racemic or diastereomeric mixture is produced, separation can be difficult. Chiral chromatography (e.g., HPLC with a chiral stationary phase) is often required.

  • Removal of Structural Isomers: Side reactions can lead to the formation of structural isomers which may have similar physical properties, complicating purification by standard column chromatography or distillation.

  • Product Stability: The target molecule contains both a hydroxyl and a keto group, which can make it susceptible to degradation under certain conditions (e.g., high temperatures or extreme pH).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or GC/MS to determine the optimal reaction time. Consider increasing the reaction temperature or adding a catalyst if appropriate.
Side reactions consuming starting materials.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation. A different synthetic route may be necessary if side reactions are inherent to the current pathway.
Degradation of the product during workup or purification.Use mild workup conditions. Purify at lower temperatures if possible. Consider derivatization to a more stable compound before purification, followed by deprotection.
Low Enantiomeric Excess (ee) Ineffective chiral catalyst or auxiliary.Screen different chiral catalysts or auxiliaries. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Racemization during the reaction or workup.Perform the reaction at a lower temperature. Use a non-polar solvent if possible. Avoid harsh acidic or basic conditions during workup.
Difficulty in Purification Co-elution of the product with impurities.Optimize the chromatography conditions (solvent system, column packing material). Consider using a different purification technique, such as preparative HPLC or crystallization.
Product is an oil and does not crystallize.Attempt to form a crystalline derivative (e.g., a salt or an ester) for purification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Oxopentanoate (A Precursor)

This protocol is based on the Claisen condensation reaction.[1]

Materials:

  • Acetone

  • Methyl propionate

  • Sodium ethoxide

  • Dilute Hydrochloric Acid (HCl)

  • Methanol

  • Iodine (I₂) or Chlorine (Cl₂)

  • Sodium Hydroxide (NaOH)

  • Ammonia (NH₃)

Procedure:

  • Claisen Condensation: React acetone with methyl propionate in the presence of sodium ethoxide.

  • Protonation: Neutralize the reaction mixture with dilute HCl to yield 2,4-hexanedione.

  • Oxidation: Oxidize the resulting diketone with I₂ or Cl₂ in aqueous NaOH to form 3-oxopentanoic acid.

  • Esterification: Esterify the acid with methanol to yield methyl 3-oxopentanoate.

  • Enamine Formation (if required for subsequent steps): Heat the ester with ammonia, removing water during the reaction, to yield methyl 3-aminopent-2-enoate.

Visualizations

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Stereoselective Step cluster_intermediate Intermediate Product cluster_purification Purification A Achiral Precursor (e.g., Methyl 3-oxopentanoate) C Asymmetric Reaction (e.g., Hydrogenation, Aldol) A->C Chiral Catalyst B Chiral Precursor (e.g., L-Isoleucine) D Diastereoselective Reaction B->D E Racemic or Diastereomeric Mixture C->E F Enantioenriched Product D->F G Chiral Chromatography E->G H Crystallization / Standard Chromatography F->H I This compound G->I H->I

Caption: Logical workflow for asymmetric synthesis of the target molecule.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem with Synthesis LowYield Low Yield? Start->LowYield LowEE Low Enantiomeric Excess? LowYield->LowEE No IncompleteRxn Check Reaction Time/Temp LowYield->IncompleteRxn Yes SideRxns Optimize Conditions LowYield->SideRxns Yes Degradation Use Milder Workup LowYield->Degradation Yes PurificationIssue Purification Difficulty? LowEE->PurificationIssue No BadCatalyst Screen Catalysts LowEE->BadCatalyst Yes Racemization Lower Temperature / Change Solvent LowEE->Racemization Yes CoElution Optimize Chromatography PurificationIssue->CoElution Yes OilyProduct Attempt Derivatization PurificationIssue->OilyProduct Yes End Problem Resolved PurificationIssue->End No IncompleteRxn->End SideRxns->End Degradation->End BadCatalyst->End Racemization->End CoElution->End OilyProduct->End

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (S)-3-Hydroxy-3-methyl-2-oxopentanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Verify the correct stoichiometry of reactants and reagents.- Increase reaction time or temperature.
Catalyst inefficiency- Use a freshly prepared or properly stored catalyst.- Consider screening different catalysts or increasing catalyst loading.
Degradation of product- Analyze the reaction mixture at different time points to check for product degradation.- Consider a lower reaction temperature or a more selective catalyst.
Low Enantioselectivity Inappropriate chiral catalyst or ligand- Screen a variety of chiral catalysts and ligands.- Optimize the catalyst-to-ligand ratio.
Racemization of the product- Perform the reaction at a lower temperature.- Minimize exposure of the product to acidic or basic conditions during workup and purification.
Formation of Side Products Competing reaction pathways- Adjust reaction conditions (temperature, pressure, solvent) to favor the desired pathway.- Use a more selective catalyst.
Impurities in starting materials- Purify starting materials before use.- Use reagents from a reliable supplier.
Difficult Product Isolation Emulsion formation during workup- Add brine or a small amount of a different organic solvent to break the emulsion.- Centrifuge the mixture.
Co-elution with impurities during chromatography- Optimize the chromatography conditions (solvent system, stationary phase).- Consider an alternative purification method such as crystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving high enantioselectivity in the asymmetric synthesis of this compound?

A1: The choice of chiral catalyst and ligand is paramount for high enantioselectivity. Additionally, the reaction temperature plays a crucial role; lower temperatures generally favor higher enantiomeric excess (ee). The solvent can also influence the stereochemical outcome, so a solvent screen is often recommended.

Q2: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A2: To improve the reaction rate, you can try several approaches. Increasing the reaction temperature is a common strategy, but be mindful of potential side reactions or product degradation. Increasing the concentration of the reactants or the catalyst loading can also enhance the rate. Ensure that your solvent is anhydrous and your reagents are of high purity, as impurities can inhibit the catalyst.

Q3: I am observing a significant amount of a side product with a similar polarity to my desired product, making purification difficult. How can I minimize its formation?

A3: Minimizing side product formation often involves optimizing the reaction conditions. Consider lowering the reaction temperature to increase the selectivity of the reaction. You could also screen different catalysts or solvents that may disfavor the formation of the undesired side product. If direct optimization is challenging, a post-reaction derivatization of the side product to alter its polarity for easier separation might be a viable strategy.

Q4: What are the recommended methods for purifying the final product?

A4: The most common method for purifying this compound is flash column chromatography on silica gel. The choice of eluent will depend on the specific protecting groups used. Other potential purification methods include crystallization if the product is a solid, or distillation if it is a volatile liquid.

Q5: How can I confirm the absolute stereochemistry of my final product?

A5: The absolute stereochemistry can be determined by several methods. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is a common method to determine the enantiomeric excess and can be used to identify the enantiomers by comparing with a racemic or an authentic (S)-enantiomer sample. Other methods include X-ray crystallography of a suitable crystalline derivative or comparison of the optical rotation with literature values for the pure enantiomer.

Experimental Protocols

Asymmetric Aldol Reaction for the Synthesis of this compound

This protocol is a general guideline and requires optimization for specific experimental setups.

Materials:

  • Propanal

  • Ethyl pyruvate

  • Chiral catalyst (e.g., a proline-based catalyst or a chiral metal complex)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)

  • Quenching agent (e.g., saturated aqueous NH4Cl solution)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Add ethyl pyruvate to the cooled solution and stir for a few minutes.

  • Slowly add propanal to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Table 1: Hypothetical Data for Reaction Optimization

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
150246585
2100127888
310-20248595
410-784875>99
515-20188896

Visualizations

Experimental_Workflow start Start reagents 1. Prepare Reagents (Propanal, Ethyl Pyruvate, Chiral Catalyst, Solvent) start->reagents reaction 2. Asymmetric Aldol Reaction (Controlled Temperature) reagents->reaction quench 3. Quench Reaction (e.g., aq. NH4Cl) reaction->quench workup 4. Aqueous Workup & Extraction quench->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, HPLC, MS) purification->analysis end End Product: (S)-3-Hydroxy-3-methyl- 2-oxopentanoate analysis->end Troubleshooting_Guide start Problem Encountered low_yield Low Yield? start->low_yield low_ee Low Enantioselectivity? start->low_ee side_products Side Products? start->side_products check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Temp/Time low_yield->optimize_conditions Yes change_catalyst Screen/Increase Catalyst low_yield->change_catalyst Yes optimize_temp Lower Temperature low_ee->optimize_temp Yes screen_catalysts Screen Chiral Catalysts/ Ligands low_ee->screen_catalysts Yes check_racemization Check for Racemization during Workup low_ee->check_racemization Yes adjust_conditions Adjust Reaction Conditions (Temp, Solvent) side_products->adjust_conditions Yes use_selective_catalyst Use More Selective Catalyst side_products->use_selective_catalyst Yes purify_starting_materials Purify Starting Materials side_products->purify_starting_materials Yes

Technical Support Center: Purification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (S)-3-Hydroxy-3-methyl-2-oxopentanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for my compound during chiral HPLC analysis?

A1: Poor peak shape for acidic compounds like this compound is often related to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: Residual silanol groups on silica-based chiral stationary phases (CSPs) can interact with the carboxylic acid moiety of your compound, leading to peak tailing.

  • Ionization Effects: If the pH of the mobile phase is not suitable, the compound may exist in both ionized (carboxylate) and non-ionized (carboxylic acid) forms, resulting in broad or split peaks.

Solutions:

  • Mobile Phase Additives: Incorporate a small percentage (typically 0.1%) of an acidic additive such as trifluoroacetic acid (TFA) or formic acid into your mobile phase. This will suppress the ionization of the carboxylic acid group, leading to a more uniform interaction with the stationary phase and improved peak symmetry.[1][2][3][4]

  • Column Choice: Consider using a CSP with a surface chemistry that minimizes silanol interactions. Modern, end-capped columns are often designed for this purpose.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

Q2: I am struggling to achieve baseline separation between the (S) and (R) enantiomers. What can I do to improve resolution?

A2: Achieving good resolution in chiral separations often requires careful optimization of several chromatographic parameters.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantioselective recognition. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including those with acidic functional groups.[5][6]

  • Mobile Phase Composition: The type and ratio of organic modifiers in the mobile phase significantly impact selectivity.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.

  • Flow Rate: Lower flow rates can sometimes enhance resolution by allowing for more effective mass transfer.

Solutions:

  • Column Screening: If you have access to multiple chiral columns, perform a screening with different CSPs (e.g., cellulose-based, amylose-based) to identify the one that provides the best initial separation.

  • Mobile Phase Optimization: Systematically vary the ratio of your organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase). For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

  • Temperature Adjustment: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution. Lower temperatures often increase enantioselectivity.

  • Flow Rate Reduction: Try decreasing the flow rate to see if it enhances the separation.

Q3: My compound appears to be degrading during the purification process. How can I minimize this?

A3: α-Keto acids can be susceptible to degradation, particularly under certain pH and temperature conditions.

  • pH Stability: Extremes in pH can lead to decarboxylation or other degradation pathways.

  • Temperature Sensitivity: Prolonged exposure to elevated temperatures can accelerate degradation.

Solutions:

  • Maintain Acidic Conditions: As a general rule, keeping the mobile phase acidic (pH 2-5) can help to stabilize α-keto acids.

  • Work at Lower Temperatures: Perform the purification at room temperature or below if possible. If fractions are collected, store them at a low temperature (e.g., 4°C) immediately.

  • Minimize Time on the Column: Optimize your method to reduce the overall run time, minimizing the time the compound is exposed to the chromatographic conditions.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I might encounter when purifying this compound?

A: Common impurities often originate from the synthetic route. If your synthesis starts from L-isoleucine, you may encounter:

  • Diastereomers: If the synthesis is not perfectly stereocontrolled, you may have diastereomers of the final product.

  • Starting Material: Unreacted L-isoleucine.

  • Side-Products: Byproducts from the specific reactions used in your synthesis. For example, if oxidation is involved, over-oxidation products could be present.

Q: Which type of chiral stationary phase is most likely to be successful for this separation?

A: Polysaccharide-based chiral stationary phases are a good starting point. Columns such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) have a broad applicability for chiral separations of acidic compounds.

Q: Can I use preparative chiral HPLC to purify larger quantities of this compound?

A: Yes, analytical methods developed on chiral columns can often be scaled up to preparative chromatography. Key considerations for scale-up include:

  • Sample Solubility: Ensure your compound is sufficiently soluble in the mobile phase at the desired concentration for preparative injections.

  • Loading Capacity: Determine the maximum amount of sample you can load onto the preparative column without losing resolution.

  • Solvent Consumption: Preparative HPLC can use large volumes of solvent, so consider the cost and environmental impact.

Experimental Protocols

Recommended Chiral HPLC Method for Analytical Separation

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in the mobile phase at a concentration of 1 mg/mL

Note: This is a starting point. Optimization of the mobile phase ratio (e.g., trying different ratios of hexane to isopropanol) may be necessary to achieve optimal resolution.

Visualizations

Experimental Workflow for Chiral HPLC Method Development

workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Screening cluster_eval Evaluation & Optimization cluster_result Result start Racemic Mixture of 3-Hydroxy-3-methyl-2-oxopentanoate dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve screen Screen on Polysaccharide CSPs (e.g., Cellulose, Amylose based) dissolve->screen eval Evaluate Resolution (Rs) screen->eval optimize Optimize Mobile Phase, Temperature, Flow Rate eval->optimize Rs < 1.5 end Baseline Separation of (S) and (R) Enantiomers eval->end Rs >= 1.5 optimize->end

Caption: A typical workflow for developing a chiral HPLC method.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting cluster_check1 Initial Checks cluster_check2 Mobile Phase Optimization cluster_check3 Advanced Options start Poor Resolution (Rs < 1.5) check_peak_shape Is Peak Shape Good? start->check_peak_shape optimize_mp Adjust Organic Modifier Ratio check_peak_shape->optimize_mp Yes fix_peak_shape Address Peak Tailing/Fronting (See Troubleshooting Guide Q1) check_peak_shape->fix_peak_shape No check_temp Vary Column Temperature optimize_mp->check_temp change_csp Screen Different Chiral Stationary Phases check_temp->change_csp success Achieved Baseline Separation change_csp->success Resolution Improved

Caption: A decision tree for troubleshooting poor peak resolution.

References

Improving the sensitivity of (S)-3-Hydroxy-3-methyl-2-oxopentanoate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of (S)-3-Hydroxy-3-methyl-2-oxopentanoate detection.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting this compound?

A1: The most common and sensitive methods for the detection of this compound are mass spectrometry-based techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity for polar, non-volatile compounds like keto acids, while GC-MS is also a powerful technique but typically requires derivatization to improve the volatility and thermal stability of the analyte.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile keto acid. Direct analysis by GC-MS is challenging because it may not vaporize readily in the GC inlet and can degrade at high temperatures. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC separation and subsequent mass spectrometric detection. Common derivatization strategies for keto acids include methoximation followed by silylation.

Q3: What are the key challenges in achieving high sensitivity for this compound detection?

A3: Key challenges include:

  • Low endogenous concentrations: This analyte may be present at very low levels in biological samples, requiring highly sensitive analytical methods.

  • Matrix effects: Components of the biological matrix (e.g., salts, lipids, proteins in plasma or urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.

  • Analyte instability: Keto acids can be unstable and prone to degradation, necessitating careful sample handling and preparation.

  • Chromatographic resolution: Achieving good separation from isomeric or isobaric compounds is crucial for accurate quantification.

Q4: How can I improve the recovery of this compound during sample preparation?

A4: To improve recovery, consider the following:

  • Efficient extraction: Use a robust extraction method like protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) or solid-phase extraction (SPE) with a suitable sorbent.

  • Minimize degradation: Keep samples on ice or at 4°C during processing and consider the addition of stabilizing agents if necessary.

  • Optimize pH: The pH of the extraction solvent can influence the recovery of acidic compounds.

  • Internal standards: Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte throughout the sample preparation and analysis process to correct for any losses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound.

LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Signal Intensity / No Peak 1. Low analyte concentration: The concentration in the sample is below the limit of detection (LOD) of the instrument. 2. Ion suppression/enhancement: Co-eluting matrix components are interfering with ionization. 3. Inefficient ionization: The electrospray ionization (ESI) source is not optimized for the analyte. 4. Incorrect mass transitions: The selected precursor and product ions in the MRM method are not optimal. 5. Sample degradation: The analyte has degraded during sample preparation or storage.1. Concentrate the sample extract before injection. 2. Improve sample cleanup using SPE. Dilute the sample to reduce matrix effects. Optimize chromatography to separate the analyte from interfering compounds. 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Since the analyte is an acid, negative ionization mode is typically more sensitive. 4. Infuse a standard solution of the analyte to determine the optimal precursor and product ions and their corresponding collision energies. 5. Ensure proper sample handling and storage (e.g., on ice, -80°C for long-term). Prepare fresh samples if degradation is suspected.
High Background Noise 1. Contaminated mobile phase or LC system: Solvents, tubing, or the column may be contaminated. 2. Matrix interference: The sample matrix is complex and contains many interfering compounds. 3. Electronic noise: Issues with the mass spectrometer's electronics.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. Replace the column if necessary. 2. Implement a more rigorous sample cleanup procedure (e.g., SPE). 3. Contact the instrument service engineer for diagnosis.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column degradation: The analytical column performance has deteriorated. 2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the analyte. 3. Secondary interactions: The analyte is interacting with active sites in the LC system or on the column. 4. Column overload: Too much sample has been injected onto the column.1. Replace the analytical column. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent gradient. 3. Use a column with end-capping. Add a small amount of a competing agent to the mobile phase. 4. Dilute the sample or reduce the injection volume.
GC-MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak 1. Incomplete derivatization: The derivatization reaction did not go to completion. 2. Derivatization reagent degradation: The reagents have been compromised by moisture or age. 3. Analyte degradation in the injector: The injector temperature is too high, causing the derivatized analyte to break down. 4. Leak in the GC system: A leak in the injector, column fittings, or transfer line is causing sample loss.1. Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents. 2. Use fresh, high-quality derivatization reagents and store them under anhydrous conditions. 3. Optimize the injector temperature. A lower temperature might be necessary for thermally labile derivatives. 4. Perform a leak check of the GC system.
Multiple Peaks for the Analyte 1. Incomplete derivatization: Partial derivatization can lead to multiple derivatives of the same compound. 2. Isomer formation: The derivatization process may lead to the formation of different isomers (e.g., syn- and anti-isomers of oximes). 3. Analyte degradation: The analyte is degrading into multiple products.1. Optimize the derivatization reaction to drive it to completion. 2. This is a known phenomenon with oxime formation. If the peaks are reproducible, they can be summed for quantification. Otherwise, try a different derivatization method. 3. Lower the injector and transfer line temperatures.
Poor Sensitivity 1. Suboptimal derivatization: The chosen derivatization method may not be the most sensitive for this analyte. 2. Ion source contamination: The ion source of the mass spectrometer is dirty. 3. Low ionization efficiency: The electron energy in the ion source is not optimal.1. Experiment with different derivatization reagents or a two-step derivatization process (e.g., methoximation followed by silylation) to enhance the signal. 2. Clean the ion source according to the manufacturer's instructions. 3. Tune the mass spectrometer.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is adapted from a validated method for similar short-chain keto acids.

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized by infusing a standard of this compound.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

1. Sample Preparation and Derivatization

  • Perform an initial extraction as described in Protocol 1 (steps 1-5) to remove proteins and other high molecular weight interferences.

  • Ensure the dried extract is completely free of water.

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS vial with an insert.

2. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

    • Note: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode should be used after identifying characteristic ions from the full scan analysis of a derivatized standard.

Data Presentation

Table 1: Comparison of Analytical Methods for Keto Acid Detection (General)

ParameterLC-MS/MSGC-MS
Sample Volatility Requirement Not requiredRequired (derivatization often necessary)
Derivatization Not always necessary, but can be used to improve sensitivity.Typically required for polar analytes.
Sensitivity Generally very high, especially for polar compounds.Can be very high, but depends on the efficiency of derivatization and the volatility of the derivative.
Specificity High, especially with tandem MS (MS/MS).High, with characteristic fragmentation patterns.
Throughput Can be high with modern UHPLC systems.Can be lower due to longer run times and derivatization steps.
Common Issues Matrix effects (ion suppression/enhancement), column degradation.Incomplete derivatization, analyte degradation at high temperatures, leaks.

Visualization

Isoleucine Degradation Pathway

The following diagram illustrates the metabolic pathway for the degradation of isoleucine, which can lead to the formation of related keto acids. This compound is an intermediate in this pathway.

Isoleucine_Degradation_Pathway Isoleucine Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Hydroxy_Methylbutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_Methylbutyryl_CoA Hydration Keto_Methylbutyryl_CoA This compound Hydroxy_Methylbutyryl_CoA->Keto_Methylbutyryl_CoA Dehydrogenation Propionyl_CoA Propionyl-CoA Keto_Methylbutyryl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Keto_Methylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization

Caption: Isoleucine degradation pathway leading to key metabolic intermediates.

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis and what causes it?

A: The matrix effect in LC-MS analysis refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4]

The primary causes of matrix effects are:

  • Competition for Ionization: Co-eluting compounds can compete with the analyte for the available charge in the ion source, leading to a reduced signal for the analyte of interest.[1][5]

  • Droplet Formation and Evaporation Interference: Less volatile compounds in the matrix can alter the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source, impacting the number of gas-phase ions that reach the mass spectrometer.[5]

  • Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize analyte ions, reducing the overall signal.[4][5]

  • Viscosity and Surface Tension Effects: High viscosity components can increase the surface tension of the charged droplets, hindering solvent evaporation and subsequent ion release.[5]

  • Ion Source Contamination: Accumulation of non-volatile materials from the sample matrix within the ion source can lead to signal loss.[6]

Endogenous components such as proteins, lipids, salts, and phospholipids are common sources of matrix effects in biological samples.[1]

Q2: How can I determine if my LC-MS analysis is affected by matrix effects?

A: There are several methods to assess the presence and extent of matrix effects in your LC-MS analysis. The two most common qualitative and quantitative approaches are:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[7] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any deviation (dip or peak) in the constant analyte signal indicates the retention time at which matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike Method: This is a quantitative assessment to determine the "matrix factor" (MF).[8] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[6][8]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A: The main strategies to combat matrix effects can be categorized into three areas: sample preparation, chromatographic separation, and post-acquisition correction.

  • Effective Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1][9] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances like phospholipids.[9]

    • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[1][9] Double LLE can further improve cleanup.[9]

    • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interferences.[1][9] Different SPE phases can be used to target specific analytes and remove unwanted matrix components.[9]

  • Chromatographic Separation Optimization: Modifying the LC method can help separate the analyte of interest from co-eluting matrix components.[1][4] This can be achieved by:

    • Adjusting the mobile phase composition and gradient.

    • Changing the column chemistry or dimensions.

    • Altering the flow rate.

  • Use of Internal Standards: Internal standards are crucial for compensating for matrix effects, especially when complete removal of interferences is not possible.[1]

    • Structural Analogs: These are compounds with similar chemical properties to the analyte. However, they may not co-elute perfectly and experience different degrees of matrix effects.[10]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the "gold standard" for correcting matrix effects.[4][11][12] A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12] The ratio of the analyte to the SIL-IS remains consistent, allowing for accurate quantification.[1]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: A stable isotope-labeled internal standard (SIL-IS) is highly recommended, and often considered essential, for quantitative LC-MS bioanalysis to ensure the highest accuracy and precision.[11][12][13] You should particularly consider using a SIL-IS when:

  • High accuracy and precision are required: For applications like clinical diagnostics, pharmacokinetics, and regulatory submissions, the use of a SIL-IS is the best practice.[1][13]

  • Significant matrix effects are observed: When initial assessments show substantial ion suppression or enhancement that cannot be eliminated through sample preparation or chromatography.

  • Inter-individual sample variability is high: Different lots of biological matrices (e.g., plasma from different patients) can exhibit varying degrees of matrix effects. A SIL-IS can effectively compensate for this variability.[13]

  • Complex matrices are being analyzed: Biological fluids like plasma, urine, and tissue homogenates are complex and prone to causing significant matrix effects.[1]

While SIL-ISs are the preferred choice, their availability and cost can be limiting factors.[10][11] In such cases, a structural analog internal standard can be used, but its ability to compensate for matrix effects must be thoroughly validated.[10]

Troubleshooting Guides

Guide 1: Systematic Approach to Investigating and Mitigating Matrix Effects

This guide provides a step-by-step workflow for identifying and addressing matrix effects.

Experimental Workflow for Troubleshooting Matrix Effects

A Start: Inaccurate/Imprecise Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) B->C D Optimize Sample Preparation C->D Yes H Implement Internal Standard C->H Persistent Effect K No Significant Matrix Effect C->K No E Re-assess Matrix Effect D->E F Optimize Chromatographic Separation D->F E->C G Re-assess Matrix Effect F->G G->C I Validate Method H->I J End: Accurate & Precise Results I->J K->I

Caption: A flowchart outlining the systematic process for troubleshooting matrix effects in LC-MS analysis.

Guide 2: Choosing the Right Sample Preparation Technique

The choice of sample preparation method is critical in minimizing matrix effects. The following table summarizes the effectiveness of common techniques.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove phospholipids and other interferences.[9]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.More selective than PPT, can remove salts and some phospholipids.Can be labor-intensive, may require optimization of solvent and pH.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, can provide very clean extracts, can be automated.More complex and expensive than PPT and LLE, requires method development.[9]
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with phospholipid removal.Effectively removes proteins and phospholipids in a single step.Specific to phospholipid removal.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.

Materials:

  • Blank matrix (e.g., plasma, urine) free of the analyte.

  • Analyte stock solution of known concentration.

  • Neat solvent (typically the mobile phase or a solvent compatible with the initial mobile phase conditions).

  • LC-MS system.

Methodology:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solvent): Spike the analyte from the stock solution into the neat solvent to achieve a final concentration within the expected range of your samples.

    • Set B (Analyte in Post-Extraction Matrix): a. Perform the sample extraction procedure on the blank matrix. b. Spike the analyte from the stock solution into the extracted blank matrix to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS under the same conditions.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Interpret the Results:

    • MF < 1: Indicates ion suppression. The percentage of suppression can be calculated as (1 - MF) * 100%.

    • MF > 1: Indicates ion enhancement. The percentage of enhancement can be calculated as (MF - 1) * 100%.

    • MF ≈ 1: Indicates minimal or no matrix effect.

Protocol 2: Method of Standard Addition for Quantitation in the Presence of Matrix Effects

Objective: To accurately quantify an analyte in a sample when a suitable blank matrix is unavailable and matrix effects are significant.

Methodology:

  • Divide a single unknown sample into at least four equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing, known concentrations of the analyte standard.

  • Analyze all aliquots by LC-MS.

  • Create a calibration curve by plotting the measured peak area against the added (spiked) concentration of the analyte.

  • Determine the concentration of the unknown analyte in the original sample by extrapolating the linear regression line to the x-intercept (where the peak area is zero). The absolute value of the x-intercept is the concentration of the analyte in the unspiked sample.

Decision Tree for Selecting a Matrix Effect Mitigation Strategy

Start Matrix Effect Confirmed Q1 Is a SIL-IS available and affordable? Start->Q1 A1_Yes Use SIL-IS Q1->A1_Yes Yes A1_No Proceed to Sample Cleanup Q1->A1_No No Q2 Is the matrix simple? A1_No->Q2 A2_Yes Use Dilution or PPT Q2->A2_Yes Yes A2_No Complex Matrix Q2->A2_No No Q3 Are phospholipids the main issue? A2_No->Q3 A3_Yes Use Phospholipid Removal Plates or LLE Q3->A3_Yes Yes A3_No Use SPE Q3->A3_No No Q4 Can analyte be separated from matrix peaks? A3_No->Q4 A4_Yes Optimize Chromatography Q4->A4_Yes Yes A4_No Use Matrix-Matched Calibrants Q4->A4_No No

Caption: A decision tree to guide the selection of an appropriate strategy to mitigate matrix effects.

References

Enhancing the stability of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-3-Hydroxy-3-methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Q1: My solution of this compound is showing a rapid decrease in purity. What are the likely causes?

A1: Rapid degradation of this compound in solution is often attributed to several factors. The presence of both an α-keto acid and a tertiary alcohol functional group makes the molecule susceptible to specific degradation pathways. Key factors influencing stability include the pH of the solution, storage temperature, and exposure to light and oxygen. Inappropriate pH can catalyze hydrolysis or decarboxylation, while elevated temperatures can accelerate these degradation processes.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: The stability of α-keto acids is significantly influenced by pH. Generally, a slightly acidic to neutral pH range is recommended to minimize degradation. Both strongly acidic and alkaline conditions can promote degradation. For instance, alkaline conditions can facilitate oxidative decarboxylation. It is advisable to conduct a pH stability profile to determine the optimal pH for your specific formulation. We recommend starting with a buffered solution in the pH range of 4-6.

Q3: I have observed the formation of a new peak in my chromatogram during stability studies. What could this degradation product be?

A3: A common degradation pathway for α-keto acids is decarboxylation, which would result in the formation of 2-hydroxy-2-methylbutanal. Another possibility is oxidation. To identify the unknown peak, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are highly effective. A forced degradation study can also help in purposefully generating degradation products for identification.

Q4: How should I store my solutions of this compound to ensure long-term stability?

A4: For long-term stability, solutions should be stored at low temperatures, typically between 2-8°C, or frozen if the formulation allows. Protection from light is also crucial, so using amber vials or storing samples in the dark is recommended. To minimize oxidation, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.

Q5: Can I use antioxidants to improve the stability of my solution?

A5: Yes, if oxidation is a suspected degradation pathway, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). However, the compatibility and effectiveness of any antioxidant with this compound and the analytical methods used must be thoroughly evaluated.

Quantitative Stability Data

The following tables summarize illustrative stability data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 7 Days

pHBuffer SystemInitial Purity (%)Purity after 7 Days (%)Degradation (%)
2.00.1 M HCl99.892.17.7
4.50.1 M Acetate99.798.51.2
7.00.1 M Phosphate99.997.22.7
9.00.1 M Borate99.890.59.3

Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 4.5) over 30 Days

Temperature (°C)Initial Purity (%)Purity after 30 Days (%)Degradation (%)
499.799.20.5
2599.895.84.0
4099.988.111.8

Experimental Protocols

Protocol 1: pH Stability Profile Study

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions across a pH range of 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Transfer aliquots of each solution into clean, amber glass vials and seal.

  • Store the vials at a constant temperature, for example, 25°C.

  • At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), withdraw a sample from each vial.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Plot the percentage of the remaining parent compound against pH at each time point to identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system.

  • Compare the chromatograms to identify degradation peaks and use the mass spectral data to propose structures for the degradation products.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Degradation_Pathway HMPO This compound Decarboxylation_Product 2-Hydroxy-2-methylbutanal HMPO->Decarboxylation_Product Decarboxylation (Heat, pH extremes) Oxidation_Product Oxidized Degradants HMPO->Oxidation_Product Oxidation (Oxygen, Peroxides)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions at different pH and temperatures Stress Store under controlled conditions (light, temp) Prep->Stress Analysis Analyze samples by HPLC-UV/MS at time points Stress->Analysis Data Determine degradation rates and identify byproducts Analysis->Data

Caption: Workflow for a stability study of this compound.

Troubleshooting_Logic Start Decreased Purity? Check_pH Is pH optimal (e.g., 4-6)? Start->Check_pH Check_Temp Stored at low temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Light Protected from light? Check_Temp->Check_Light Yes Lower_Temp Store at 2-8°C or frozen Check_Temp->Lower_Temp No Check_O2 Inert atmosphere? Check_Light->Check_O2 Yes Protect_Light Use amber vials or store in dark Check_Light->Protect_Light No Inert_Gas Purge with N2 or Argon Check_O2->Inert_Gas No Stable Stability Improved Check_O2->Stable Yes Adjust_pH->Check_Temp Lower_Temp->Check_Light Protect_Light->Check_O2 Inert_Gas->Stable

Caption: Troubleshooting logic for enhancing the stability of the compound in solution.

Preventing degradation of (S)-3-Hydroxy-3-methyl-2-oxopentanoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-3-Hydroxy-3-methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.

Troubleshooting Guides

Issue: Observed Degradation of this compound

If you are observing a loss of purity or the appearance of unexpected peaks during the analysis of this compound, it is likely that the compound is degrading. The following table summarizes potential degradation pathways and recommended actions to mitigate them.

ObservationPotential CauseRecommended Action
Loss of parent compound peak area, appearance of new peaks with lower retention times in RP-HPLC. Oxidative Degradation: The α-hydroxy-α-keto acid moiety is susceptible to oxidation, which can lead to cleavage of C-C bonds and the formation of smaller, more polar compounds.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with oxidizing agents. Use antioxidants in solutions if compatible with your application.
Gradual decrease in pH of unbuffered aqueous solutions and loss of potency. Hydrolytic Degradation: Although generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis.Prepare aqueous solutions fresh daily. If storage of a solution is necessary, use a buffered solution at a slightly acidic to neutral pH and store at 2-8°C for no more than 24 hours.
Discoloration (yellowing) of the solid compound or solutions upon exposure to light. Photodegradation: α-Keto acids can be sensitive to light, leading to decarboxylation and the formation of colored impurities.[2]Store the solid compound and solutions in amber vials or otherwise protected from light. Conduct experiments under controlled lighting conditions.
Broadening of peaks or appearance of shoulders in chromatograms. Racemization: The chiral center at the C3 position could potentially be susceptible to epimerization under certain pH and temperature conditions, leading to the formation of the (R)-enantiomer.Maintain a neutral or slightly acidic pH during storage and analysis. Avoid high temperatures. Use a chiral HPLC column to monitor enantiomeric purity.
Quantitative Stability Data (Illustrative for α-Hydroxy-α-Keto Acids)
Stress ConditionIncubation TimeTemperatureAnalyte ConcentrationMobile Phase% Degradation (Illustrative)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C1 mg/mL in 1:1 ACN:H₂OAcetonitrile:0.1% Formic Acid in Water10 - 15%
Base Hydrolysis (0.1 M NaOH) 8 hours40°C1 mg/mL in 1:1 ACN:H₂OAcetonitrile:10mM Ammonium Acetate pH 6.815 - 25%
Oxidative (3% H₂O₂) 24 hoursRoom Temp1 mg/mL in 1:1 ACN:H₂OAcetonitrile:0.1% Formic Acid in Water20 - 30%
Thermal 48 hours80°CSolid StateN/A5 - 10%
Photolytic (ICH Q1B) 1.2 million lux hours25°C1 mg/mL in 1:1 ACN:H₂OAcetonitrile:0.1% Formic Acid in Water10 - 20%

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C, protected from light. For short-term storage, 2-8°C is acceptable.

Q2: How long are aqueous solutions of this compound stable?

A2: Aqueous solutions are prone to degradation and should be prepared fresh for use. If short-term storage is unavoidable, prepare the solution in a suitable buffer (pH 6-7), store at 2-8°C, and use within 24 hours.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, likely degradation pathways include oxidation and decarboxylation. Oxidative cleavage could result in smaller carboxylic acids. Decarboxylation upon exposure to heat or light may also occur.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating HPLC method is the recommended approach. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid) with UV detection is a good starting point for method development. To specifically monitor for racemization, a chiral HPLC method would be necessary.

Q5: Are there any incompatibilities I should be aware of when working with this compound?

A5: Yes, avoid strong oxidizing agents, strong bases, and prolonged exposure to high temperatures and UV light.

Experimental Protocols

Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution (Illustrative):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or appropriate wavelength based on UV scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • General Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.2 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate at 40°C for 8 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.2 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • After incubation, prepare a solution at a concentration of 1 mg/mL and dilute as necessary for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored in the dark under the same conditions.

    • Dilute the exposed and control samples to approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

Visualizations

DegradationPathways cluster_main Storage & Handling cluster_stress Stress Conditions cluster_degradation Degradation Products Compound This compound Oxidizing_Agents Oxidizing Agents Light_UV Light (UV/Vis) Heat Heat Non_Neutral_pH Non-Neutral pH (Aqueous) Oxidative_Products Oxidative Cleavage Products (e.g., smaller carboxylic acids) Oxidizing_Agents->Oxidative_Products Oxidation Photodegradation_Products Decarboxylation & Other Photoproducts Light_UV->Photodegradation_Products Photolysis Thermal_Products Decarboxylation Products Heat->Thermal_Products Thermolysis Hydrolysis_Products Hydrolysis Products Non_Neutral_pH->Hydrolysis_Products Hydrolysis

Caption: Potential Degradation Pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, Heat) Stock_Solution->Acid Base Base Hydrolysis (NaOH, Heat) Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid State, Heat) Stock_Solution->Thermal Photo Photolytic Degradation (ICH Q1B Light Exposure) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize->HPLC_Analysis Data_Evaluation Evaluate Peak Purity and Identify Degradants HPLC_Analysis->Data_Evaluation

Caption: Experimental Workflow for Forced Degradation Studies.

TroubleshootingLogic Start Degradation Observed? Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) Start->Check_Storage Yes End Problem Resolved Start->End No Check_Solution_Prep Review Solution Preparation: - Age of Solution - pH of Solution - Solvent Purity Check_Storage->Check_Solution_Prep Check_Experimental_Cond Review Experimental Conditions: - Presence of Oxidizers - High Temperatures - Exposure to Light Check_Solution_Prep->Check_Experimental_Cond Implement_Changes Implement Corrective Actions: - Store at -20°C, protected from light, under inert gas - Prepare solutions fresh - Control experimental parameters Check_Experimental_Cond->Implement_Changes Reanalyze Re-analyze Sample Implement_Changes->Reanalyze Reanalyze->End Degradation Mitigated Contact_Support Consult Further Technical Support Reanalyze->Contact_Support Degradation Persists

Caption: Troubleshooting Logic for Observed Degradation.

References

Technical Support Center: Optimizing Chromatographic Separation of 3-Hydroxy-3-methyl-2-oxopentanoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 3-Hydroxy-3-methyl-2-oxopentanoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 3-Hydroxy-3-methyl-2-oxopentanoate isomers in a question-and-answer format.

Q1: Why am I seeing poor or no resolution between the enantiomers?

A1: Inadequate resolution is a frequent challenge in chiral separations. Several factors could be contributing to this issue:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantioseparation. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, Chiralcel® OD), are often effective for separating hydroxy acids.[1] If you are not using a chiral column, you will not be able to separate enantiomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition.[2] For acidic compounds like 3-Hydroxy-3-methyl-2-oxopentanoate, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to ensure the analyte is in a single ionic form and to improve peak shape.

  • Inappropriate Organic Modifier: The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) in normal-phase or polar organic mode can significantly impact selectivity. A systematic screening of different modifiers is recommended.

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.[2] Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.

Q2: My peaks are broad and tailing. What can I do to improve peak shape?

A2: Poor peak shape can compromise both resolution and sensitivity. Here are some potential causes and solutions:

  • Secondary Interactions: The hydroxyl and carboxyl groups of the analyte can have secondary interactions with the silica support of the stationary phase, leading to peak tailing. The use of an acidic mobile phase additive, as mentioned above, can help suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Try flushing the column with a strong solvent (as recommended by the manufacturer) or, if necessary, replace the column.

Q3: The retention times of my isomers are drifting between injections. What is causing this instability?

A3: Fluctuating retention times can make peak identification and quantification unreliable. The following factors can cause this issue:

  • Inadequate Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require extended equilibration times with the mobile phase to achieve stable retention.[3] Ensure the column is thoroughly equilibrated before starting your analytical run.

  • Mobile Phase Instability: If the mobile phase is a mixture of solvents, improper mixing or evaporation of a more volatile component can lead to a change in composition over time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: As mentioned, temperature affects retention. Ensure the column compartment and the laboratory environment are temperature-controlled.

  • Pump Performance: Inconsistent flow rates from the HPLC pump will lead to shifting retention times. Regularly check the pump for pressure fluctuations and perform routine maintenance.

Frequently Asked Questions (FAQs)

Q1: What type of column is best suited for separating 3-Hydroxy-3-methyl-2-oxopentanoate isomers?

A1: Polysaccharide-based chiral stationary phases are a highly effective choice for the separation of a wide range of chiral compounds, including those with acidic and hydroxyl functional groups.[2] Columns such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ, and OZ are excellent starting points for method development. Macrocyclic glycopeptide-based columns like CHIROBIOTIC™ V or T could also be screened for their utility with this type of analyte.

Q2: Should I use normal-phase, reversed-phase, or polar organic mode for this separation?

A2: All three modes can be explored for chiral separations on polysaccharide columns.

  • Normal-phase (e.g., hexane/isopropanol) often provides excellent selectivity.

  • Reversed-phase (e.g., water/acetonitrile or methanol with a buffer or acid additive) is compatible with aqueous samples and LC-MS applications.[1]

  • Polar organic mode (e.g., acetonitrile or methanol with additives) can offer unique selectivity. A screening approach using different modes is the most effective way to find the optimal separation conditions.

Q3: Is derivatization necessary to separate the isomers?

A3: While derivatization to form diastereomers that can be separated on an achiral column is a possible strategy, it is often not necessary with modern chiral stationary phases.[3] Direct enantioseparation on a chiral column is generally preferred as it avoids the extra reaction steps and potential for analytical errors associated with derivatization.

Q4: How can I confirm the elution order of the (R) and (S) enantiomers?

A4: The elution order of enantiomers is specific to the chiral stationary phase and the mobile phase conditions used. To definitively determine the elution order, you will need to inject a pure standard of one of the enantiomers. If pure standards are not available, other techniques such as circular dichroism (CD) detection or comparison to literature data for structurally similar compounds on the same CSP may provide clues.

Experimental Protocols

Below is a detailed experimental protocol for the chiral separation of 3-Hydroxy-3-methyl-2-oxopentanoate isomers based on methods used for similar hydroxy acids.

Recommended HPLC Method:

ParameterRecommended Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of 1 mg/mL.

Illustrative Quantitative Data:

The following table presents expected performance data for the separation of the (R) and (S) isomers of 3-Hydroxy-3-methyl-2-oxopentanoate using the protocol above.

IsomerRetention Time (min)Asymmetry (Tailing Factor)Resolution (Rs)
(S)-isomer8.51.1-
(R)-isomer10.21.22.1

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve 3-Hydroxy-3-methyl-2-oxopentanoate in Mobile Phase (1 mg/mL) Inject Inject 10 µL of Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase: Hexane/IPA/TFA (80:20:0.1) Equilibrate Equilibrate Chiralpak® IA Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic Elution at 1.0 mL/min Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Analyze Calculate Retention Time, Resolution, and Peak Asymmetry Chromatogram->Analyze

Caption: Experimental workflow for the chiral HPLC separation of 3-Hydroxy-3-methyl-2-oxopentanoate isomers.

Troubleshooting_Flowchart Start Poor Resolution Observed CheckColumn Is a Chiral Column in Use? Start->CheckColumn UseChiralColumn Action: Install Appropriate Chiral Column CheckColumn->UseChiralColumn No CheckMobilePhase Is Mobile Phase Optimized for Acidic Analytes? CheckColumn->CheckMobilePhase Yes GoodResolution Resolution Improved UseChiralColumn->GoodResolution OptimizeMobilePhase Action: Add 0.1% TFA or Formic Acid. Screen Different Organic Modifiers. CheckMobilePhase->OptimizeMobilePhase No CheckTemp Has Temperature Been Optimized? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase->GoodResolution OptimizeTemp Action: Screen Temperatures (e.g., 15, 25, 40°C) CheckTemp->OptimizeTemp No CheckOverload Are Peaks Tailing or Broad? CheckTemp->CheckOverload Yes OptimizeTemp->GoodResolution ReduceLoad Action: Reduce Injection Volume or Sample Concentration CheckOverload->ReduceLoad Yes CheckOverload->GoodResolution No, Further Investigation Needed ReduceLoad->GoodResolution

Caption: Troubleshooting flowchart for poor resolution in the chiral separation of 3-Hydroxy-3-methyl-2-oxopentanoate.

References

Technical Support Center: (S)-3-Hydroxy-3-methyl-2-oxopentanoate Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Since this compound is a small organic acid, it is susceptible to ion suppression, particularly when analyzed in complex biological matrices like plasma or serum.

Q2: Which ionization mode, positive or negative, is more suitable for this compound?

A2: As a carboxylic acid, this compound is expected to ionize more efficiently in the negative ion mode ([M-H]⁻).[1][3] Carboxylic acids readily lose a proton to form a negative ion. While positive ion adducts (e.g., [M+Na]⁺) might be observed, negative mode is generally preferred for better sensitivity.

Q3: What are the common sources of ion suppression when analyzing biological samples?

A3: Common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[4]

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphates) can crystallize on the ESI probe tip, reducing ionization efficiency.[5]

  • Proteins: Although large, their high concentration can interfere with the ionization process.

  • Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute and compete for ionization.

Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A4: It is generally recommended to avoid or use very low concentrations (<0.1%) of trifluoroacetic acid (TFA) in the mobile phase for ESI-MS, especially in negative ion mode.[5][6] TFA is a strong ion-pairing agent and can significantly suppress the signal of acidic analytes like this compound.[5][6] Formic acid (0.1%) is a more suitable alternative for promoting ionization without causing severe suppression.[1][7]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are experiencing a weak or absent signal for your analyte, consider the following troubleshooting steps. The workflow below outlines a systematic approach to diagnosing the problem.

G cluster_0 Sample Preparation Optimization cluster_1 Chromatographic Optimization A Start with Protein Precipitation (Methanol/Acetonitrile) B Assess Ion Suppression (Post-column infusion or matrix effect study) A->B C Is suppression > 20%? B->C D Implement Liquid-Liquid Extraction (LLE) C->D Yes F Optimize Gradient Profile on C18 column C->F No C->F D->B E Implement Solid-Phase Extraction (SPE) E->B G Analyze Post-column Infusion Data F->G H Is analyte in a suppression zone? G->H I Adjust Gradient to shift retention time H->I Yes K Validated Method with Minimized Ion Suppression H->K No H->K I->G J Consider alternative column chemistry (e.g., HILIC) J->G

References

Technical Support Center: Robust Quantification of Compounds in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust methods for quantifying compounds in urine.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of compounds in urine, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my analyte recovery low and inconsistent?

Low and variable recovery of the target analyte is a frequent challenge. The underlying cause often relates to the sample preparation method and the inherent properties of the analyte and urine matrix.

Possible Causes & Solutions:

  • Inefficient Extraction: The chosen extraction method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) may not be optimal for your compound's physicochemical properties (polarity, pKa).

    • Solution: Re-evaluate and optimize the extraction protocol. For SPE, consider different sorbent types (e.g., reversed-phase, ion-exchange) and elution solvents.[1][2] For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase to improve partitioning.[3][4]

  • Analyte Instability: The analyte may be degrading during sample collection, storage, or processing.

    • Solution: Ensure proper sample collection and storage conditions (e.g., refrigeration, freezing, addition of stabilizers). Evaluate analyte stability at different pH values and temperatures.

  • Non-Specific Binding: The analyte may be adsorbing to container surfaces (e.g., plastic tubes).[5]

    • Solution: Use low-binding collection tubes or add a surfactant to the sample to prevent adsorption.[5]

  • Incomplete Hydrolysis (for conjugated metabolites): If the target analyte is a glucuronide or sulfate conjugate, incomplete enzymatic or chemical hydrolysis will lead to low recovery of the parent compound.[6][7]

    • Solution: Optimize the hydrolysis conditions, including the type and concentration of the enzyme (e.g., β-glucuronidase), incubation time, and temperature.[6][7]

Troubleshooting Workflow for Low Recovery

Caption: Troubleshooting workflow for low analyte recovery.

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects are a major source of variability and inaccuracy in LC-MS/MS-based quantification, caused by co-eluting endogenous components from the urine matrix that interfere with the ionization of the target analyte.[8][9][10]

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components like salts, urea, and phospholipids.[8]

    • Solution: Improve the sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing interferences than "dilute-and-shoot" or protein precipitation methods.[11]

  • Inadequate Chromatographic Separation: The analyte may be co-eluting with matrix components.

    • Solution: Optimize the LC method by using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient to better resolve the analyte from interferences.

  • Inappropriate Internal Standard: The internal standard (IS) may not be effectively compensating for matrix effects.

    • Solution: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects.[12][13] If a SIL-IS is not available, select a structural analog that has very similar chromatographic and ionization behavior to the analyte.[13][14]

Decision Tree for Mitigating Matrix Effects

MatrixEffectMitigation Start Significant Matrix Effect Observed IsSIL_IS_Used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->IsSIL_IS_Used ImproveCleanup Improve Sample Cleanup IsSIL_IS_Used->ImproveCleanup Yes UseSIL_IS Implement a SIL-IS IsSIL_IS_Used->UseSIL_IS No EvaluateAnalogIS Evaluate a Closely-Related Structural Analog IS IsSIL_IS_Used->EvaluateAnalogIS No, SIL-IS unavailable OptimizeLC Optimize Chromatographic Separation ImproveCleanup->OptimizeLC CheckCoelution Check Co-elution of Analyte and IS ImproveCleanup->CheckCoelution Resolved Matrix Effect Mitigated OptimizeLC->Resolved UseSIL_IS->Resolved EvaluateAnalogIS->ImproveCleanup CheckCoelution->OptimizeLC

Caption: Decision tree for mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q: Which sample preparation technique is best for my compound?

A: The optimal technique depends on the analyte's properties and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and highest sensitivity, making it suitable for trace-level quantification.[1] It is highly versatile, with various sorbents available to target different compound classes.

  • Liquid-Liquid Extraction (LLE): A classic technique that is effective for a wide range of compounds.[3][4] It is often simpler and less expensive than SPE but may be less efficient at removing all matrix interferences.

  • Protein Precipitation: A rapid method for removing proteins, but it is less effective at removing other matrix components like salts and can lead to significant ion suppression.[7]

  • Dilute-and-Shoot: The simplest method, but it introduces a large amount of matrix into the analytical system, which can lead to strong matrix effects and reduced instrument robustness.[6]

Q: How do I choose an appropriate internal standard (IS)?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled).[12][13] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus providing the most accurate compensation for variability.[13] If a SIL-IS is not available, a structural analog with similar physicochemical properties (pKa, logP) and chromatographic retention can be used.[14]

Q: What are typical acceptance criteria for method validation?

A: Method validation should demonstrate that the analytical procedure is accurate, precise, specific, and robust. Key parameters to evaluate include:

  • Precision and Accuracy: Typically, the precision (%CV) and accuracy (%bias) should be within ±15% for quality control samples, and within ±20% at the lower limit of quantification (LLOQ).[15]

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Recovery: While not a regulatory requirement for LC-MS methods with a co-eluting IS, it should be consistent across the concentration range.

  • Matrix Effect: Should be assessed to ensure it is adequately compensated for by the internal standard.[8] The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Stability: The analyte's stability should be demonstrated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for a Neutral Compound

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant and add 500 µL of 2% phosphoric acid. Add the internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE) for a Basic Compound

  • Sample Preparation: To 500 µL of urine in a glass tube, add the internal standard.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to raise the pH > 10. Vortex for 30 seconds.

  • Extraction: Add 2 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether - MTBE). Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for a Model Compound

ParameterDilute-and-ShootProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) N/A85 ± 877.4 ± 6[3]84.1 ± 5[3]
Matrix Effect (%) -75 ± 12-50 ± 1026 ± 9[15]15 ± 5
Precision (%CV) < 20< 15< 10< 5
Relative Throughput Very HighHighMediumLow
Cost per Sample Very LowLowLow-MediumHigh

Note: Values are representative and can vary significantly depending on the analyte and specific method conditions.

Workflow for Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Application AnalyteCharacterization Characterize Analyte (pKa, logP, Stability) SelectIS Select Internal Standard (SIL-IS Preferred) AnalyteCharacterization->SelectIS DevelopSamplePrep Develop Sample Prep (SPE, LLE, etc.) SelectIS->DevelopSamplePrep OptimizeLCMS Optimize LC-MS/MS (Column, Mobile Phase, MRM) DevelopSamplePrep->OptimizeLCMS ValidatePrecision Precision & Accuracy OptimizeLCMS->ValidatePrecision ValidateLinearity Linearity & Range ValidatePrecision->ValidateLinearity ValidateMatrix Matrix Effect ValidateLinearity->ValidateMatrix ValidateStability Stability ValidateMatrix->ValidateStability SampleAnalysis Routine Sample Analysis ValidateStability->SampleAnalysis

Caption: General workflow for method development and validation.

References

Validation & Comparative

Unveiling (S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Potential New Player in Cancer Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more precise and effective cancer diagnostics, researchers are increasingly turning their attention to the intricate world of metabolomics. Emerging evidence now points towards (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a metabolite of the branched-chain amino acid (BCAA) isoleucine, as a potential novel biomarker for cancer. This comparison guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of this promising molecule, its comparison with existing biomarkers, and the experimental methodologies crucial for its investigation.

The metabolic landscape of a cancer cell is dramatically altered to fuel its rapid proliferation and survival. These changes result in the production of unique metabolic signatures, or "oncometabolites," that can be detected in tissues and biofluids, offering a window into the underlying pathology of the disease. While the direct validation of this compound as a cancer biomarker is still in its early stages, compelling evidence from its metabolic precursor, 3-methyl-2-oxovalerate, suggests a significant association with cancer risk.

A recent Mendelian randomization study has provided strong evidence for a causal relationship between elevated levels of circulating 3-methyl-2-oxovalerate and an increased risk of gastric cancer.[1][2][3][4] The study reported a significant odds ratio of 5.8 for gastric cancer in individuals with genetically predicted higher levels of this metabolite, highlighting the potential of BCAA pathway intermediates as biomarkers.[1][2][3][4]

Comparative Analysis of this compound and Other Cancer Biomarkers

To contextualize the potential of this compound, a comparison with established and emerging cancer biomarkers is essential. The following table summarizes key performance indicators, though it is important to note that direct quantitative data for this compound is not yet available and is inferred from studies on its precursor.

Biomarker CategorySpecific BiomarkerCancer Type(s)Sample TypeKey Performance Metrics (Sensitivity/Specificity)
Metabolite (BCAA Pathway) This compound (potential) Gastric (inferred), potentially othersBlood, Urine, TissueData not yet available.
Metabolite (BCAA Pathway) 3-methyl-2-oxovalerate GastricBloodOdds Ratio: 5.8 (for increased risk)[1][2][3][4]
Protein Prostate-Specific Antigen (PSA)ProstateBlood~21% / ~33% (for predicting any prostate cancer)
Protein Carcinoembryonic Antigen (CEA)Colorectal, Lung, Breast, etc.BloodVariable, often used for monitoring
Genetic BRCA1/BRCA2 mutationsBreast, OvarianBlood, SalivaHigh predictive value for lifetime risk
Metabolite (Glycolysis) LactateVariousTissue, BloodOften elevated in tumors, but lacks specificity[5][6]

Experimental Protocols for Validation

The validation of this compound as a cancer biomarker necessitates robust and reproducible experimental protocols. The primary methodologies involve mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the detection and quantification of this small molecule in biological samples.

Sample Preparation: Tissue
  • Tissue Homogenization: Snap-freeze tumor and adjacent normal tissue in liquid nitrogen. Homogenize the frozen tissue in a pre-chilled methanol/water (80:20) solution.

  • Metabolite Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant containing the polar metabolites.

  • Solvent Removal: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either MS or NMR analysis.

Sample Preparation: Biofluids (Plasma/Serum)
  • Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the plasma or serum sample in a 3:1 ratio.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying and Reconstitution: Dry the supernatant and reconstitute as described for tissue samples.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique for quantifying small molecules. A reversed-phase or HILIC chromatography column can be used to separate this compound from other metabolites before detection by a mass spectrometer. Stable isotope-labeled internal standards are recommended for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the analyte to increase its volatility. While powerful, it adds a step to the sample preparation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide structural information and quantification of metabolites. While generally less sensitive than MS, it is highly reproducible and requires minimal sample preparation.

Signaling Pathway Involvement: The Role of BCAA Metabolism in Cancer

This compound is an intermediate in the degradation pathway of the branched-chain amino acid isoleucine. In cancer, the metabolism of BCAAs is often reprogrammed to support the increased demand for nutrients and to promote cell signaling pathways that drive tumor growth.[7][8][9][10][11][12]

One of the key signaling pathways influenced by BCAA metabolism is the mTOR (mammalian target of rapamycin) pathway .[7][12][13][14][15] Leucine, another BCAA, is a potent activator of mTORC1, a central regulator of cell growth, proliferation, and protein synthesis.[7] The catabolism of BCAAs, including isoleucine, provides intermediates that can fuel the TCA cycle and provide building blocks for the synthesis of other molecules necessary for tumor growth.

Below is a diagram illustrating the general workflow for biomarker validation and the central role of BCAA metabolism in cancer cell signaling.

experimental_workflow cluster_validation Biomarker Validation Workflow Sample_Collection Sample Collection (Tumor & Normal Tissue, Biofluids) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Data_Acquisition Data Acquisition (LC-MS, NMR) Metabolite_Extraction->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Clinical_Correlation Clinical Correlation & Validation Data_Analysis->Clinical_Correlation

A generalized workflow for the validation of a metabolic cancer biomarker.

bcaa_pathway cluster_cell Cancer Cell Isoleucine Isoleucine Alpha_Keto_beta_methylvalerate 3-methyl-2-oxovalerate Isoleucine->Alpha_Keto_beta_methylvalerate Target_Metabolite This compound Alpha_Keto_beta_methylvalerate->Target_Metabolite mTOR_Signaling mTOR Signaling Alpha_Keto_beta_methylvalerate->mTOR_Signaling TCA_Cycle TCA Cycle Intermediates Target_Metabolite->TCA_Cycle Cell_Growth Cell Growth & Proliferation TCA_Cycle->Cell_Growth mTOR_Signaling->Cell_Growth

Simplified diagram of the isoleucine degradation pathway and its link to cancer cell growth.

Future Directions and Conclusion

The validation of this compound as a cancer biomarker is a promising avenue of research. While direct evidence is still needed, the strong association of its metabolic precursor with gastric cancer provides a solid foundation for further investigation. Future studies should focus on:

  • Quantitative analysis: Directly measuring the levels of this compound in large cohorts of cancer patients and healthy controls across various cancer types.

  • Mechanism of action: Elucidating the precise role of this metabolite in cancer cell signaling and metabolism.

  • Clinical utility: Assessing its potential as a diagnostic, prognostic, or predictive biomarker in a clinical setting.

The exploration of novel oncometabolites like this compound holds the key to unlocking new diagnostic tools and therapeutic targets in the fight against cancer. This guide serves as a foundational resource for the scientific community to build upon in this critical area of research.

References

A Comparative Analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-3-Hydroxy-3-methyl-2-oxopentanoate and its closely related metabolic precursor, 3-methyl-2-oxovaleric acid, with other established biomarkers in the context of various metabolic disorders. This analysis is supported by experimental data from peer-reviewed studies to aid in the evaluation of their diagnostic and prognostic utility.

Introduction to this compound

This compound is a metabolite that, along with its precursor 3-methyl-2-oxovaleric acid, serves as a crucial indicator of metabolic health. These molecules are intermediates in the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[1] Dysregulation in BCAA metabolism can lead to the accumulation of these metabolites, signifying potential metabolic distress and the presence of underlying diseases.[1] Elevated levels of 3-methyl-2-oxovaleric acid have been associated with several conditions, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD).[1][2][3]

Comparison with Other Metabolic Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the methods available for its detection. Below is a comparative analysis of this compound and its related compound against other biomarkers in different disease contexts.

Inborn Errors of Metabolism (IEMs)

In the realm of IEMs, particularly organic acidemias, the analysis of urine organic acids and plasma acylcarnitine profiles are standard diagnostic procedures.[4][5][6] 3-Methyl-2-oxovaleric acid is a key biomarker for MSUD, a disorder caused by the deficiency of the branched-chain alpha-keto acid dehydrogenase complex.[1]

Biomarker CategorySpecific BiomarkersAdvantagesDisadvantages
Branched-Chain Keto Acids 3-Methyl-2-oxovaleric acid Highly specific for MSUD.[1]May not be elevated in all forms of BCAA metabolism disorders.
AcylcarnitinesPropionylcarnitine (C3), Isovalerylcarnitine (C5)Broad screening for multiple organic acidemias and fatty acid oxidation disorders.[6][7]Isomers can interfere with results, requiring second-tier testing.[7]
Amino AcidsAllo-isoleucine, Leucine, Isoleucine, ValineEssential for the diagnosis of MSUD.May be influenced by dietary protein intake.

Untargeted metabolomic profiling has shown a significantly higher diagnostic yield for IEMs compared to traditional screening methods, identifying a broader spectrum of disorders.[8][9][10]

Type 2 Diabetes and Impaired Fasting Glucose (IFG)

Recent studies have highlighted the potential of 3-methyl-2-oxovalerate as a strong predictive biomarker for IFG, independent of glucose.

BiomarkerPerformance MetricValueSignificance
3-Methyl-2-oxovalerate Odds Ratio (OR) for IFG1.65 (95% CI 1.39–1.95)Strongest predictive biomarker for IFG after glucose.[2]
Replicated OR1.68 (95% CI 1.34–2.11)Association replicated in an independent population.[2]
Urine Validation OR1.87 (95% CI 1.27–2.75)Validated in urine samples, suggesting non-invasive testing potential.[2]
Fasting Plasma Glucose (FPG)Standard Diagnostic-Gold standard but requires fasting and can be inconvenient.[11]
HbA1cStandard Diagnostic-Reflects long-term glucose control but can be less sensitive than FPG for early diagnosis.[11]
Non-Alcoholic Fatty Liver Disease (NAFLD)

Metabolomic studies have identified 3-methyl-2-oxovaleric acid as one of the most discriminating biomarkers for distinguishing between simple steatosis and the more severe non-alcoholic steatohepatitis (NASH).

BiomarkerFold Change (NASH vs. Simple Steatosis)Performance Metric (AUC)
3-Methyl-2-oxovaleric acid 6.8-fold increase0.992 (as part of a panel)
3-Hydroxybutyric acid--
2-Hydroxybutyric acid--
Arabitol--
PNPLA3, COL1A1--

A panel of biomarkers including 3-methyl-2-oxovaleric acid has demonstrated high prognostic value in distinguishing between NAFLD stages.[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical procedures, the following diagrams are provided.

Metabolic_Pathway Isoleucine Catabolism Pathway Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Transamination KMV (S)-3-Methyl-2-oxopentanoate BCAT->KMV BCKDH BCKDH KMV->BCKDH Oxidative Decarboxylation Metabolite This compound KMV->Metabolite Hydration Downstream Downstream Metabolism BCKDH->Downstream

Caption: Isoleucine catabolism leading to the formation of key biomarkers.

Experimental_Workflow GC-MS Analysis of Organic Acids cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram Deconvolution MS->Chromatogram Quantification Quantification vs. Internal Standard Chromatogram->Quantification

References

Diagnostic Accuracy of (S)-3-Hydroxy-3-methyl-2-oxopentanoate for Non-Alcoholic Fatty Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diagnostic accuracy of (S)-3-Hydroxy-3-methyl-2-oxopentanoate and other non-invasive biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD). While emerging research points to the involvement of branched-chain keto acids like this compound in the pathophysiology of NAFLD, specific data on its diagnostic performance is not yet available in peer-reviewed literature. This guide, therefore, focuses on established and emerging non-invasive diagnostic methods, presenting their performance metrics and the experimental protocols for their assessment.

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern. The gold standard for diagnosis, liver biopsy, is invasive and carries inherent risks. Consequently, there is a significant need for accurate and reliable non-invasive biomarkers. Metabolomic studies have identified alterations in branched-chain amino acid (BCAA) metabolism in NAFLD patients, leading to interest in downstream metabolites such as this compound. This molecule is the conjugate base of 3-hydroxy-3-methyl-2-oxopentanoic acid, a hydroxylated derivative of 3-methyl-2-oxovaleric acid, which is a known product of isoleucine metabolism. While one study has identified 3-methyl-2-oxovaleric acid as a discriminating biomarker for NAFLD, quantitative data on its diagnostic accuracy, such as Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity, are currently lacking.

This guide presents a comprehensive comparison of various non-invasive serum biomarkers, scoring systems, and imaging techniques for which diagnostic performance data is available.

Comparison of Non-Invasive Diagnostic Methods for NAFLD

The following tables summarize the diagnostic performance of various non-invasive methods for detecting NAFLD.

Table 1: Serum Biomarker Panels for NAFLD Diagnosis

Biomarker PanelComponentsAUCSensitivitySpecificity
Hepatic Steatosis Index (HSI) ALT/AST ratio, BMI, sex, presence of diabetes mellitus0.8193.1% (at <30)92.4% (at >36)
NAFLD Liver Fat Score Metabolic syndrome, type 2 diabetes, fasting insulin, AST, AST/ALT ratio0.86-0.8786%71%
Fatty Liver Index (FLI) BMI, waist circumference, triglycerides, GGT0.8487%64%
K-NAFLD Score Sex, waist circumference, systolic blood pressure, serum triglycerides0.929--
NAFLD Ridge Score ALT, HDL-C, triglycerides, HbA1c, leukocyte count, comorbidities, hypertension0.8792%90%
SteatoTest 6 components of FibroTest-ActiTest + BMI, cholesterol, triglycerides, glucose (adjusted for age and sex)0.79-0.8080-100%83-100%

Table 2: Serum Biomarker Panels for Liver Fibrosis in NAFLD

Biomarker PanelComponentsAUC for Advanced Fibrosis (≥F3)SensitivitySpecificity
Fibrosis-4 (FIB-4) Index Age, AST, platelet count, ALT0.8070%97%
BARD Score BMI ≥28 (1 pt), AST/ALT ratio ≥0.8 (2 pts), Diabetes (1 pt)0.70--
NAFLD Fibrosis Score (NFS) Age, BMI, hyperglycemia, AST/ALT ratio, platelets, albumin0.8230%96%
APRI (AST to Platelet Ratio Index) AST, platelet count0.79--

Table 3: Imaging Techniques for NAFLD Diagnosis

Imaging TechniquePrincipleAUC for SteatosisSensitivitySpecificity
Ultrasound (US) Echogenicity of the liver-60-94%66-95%
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) Quantifies the fraction of protons bound to fat0.95 (for S1)--
Magnetic Resonance Elastography (MRE) Measures liver stiffness0.92 (for ≥F2 fibrosis)--
Transient Elastography (TE) / FibroScan Measures liver stiffness0.92 (for S1)--

Experimental Protocols

Protocol 1: Quantification of this compound in Serum using Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a proposed protocol based on general methods for organic acid quantification, as a specific validated protocol for NAFLD diagnosis is not yet established.

1. Sample Preparation:

  • Collect whole blood in serum separator tubes.
  • Allow blood to clot at room temperature for 30 minutes.
  • Centrifuge at 1,500 x g for 15 minutes at 4°C.
  • Aliquot the resulting serum into cryovials and store at -80°C until analysis.

2. Metabolite Extraction:

  • Thaw serum samples on ice.
  • To 100 µL of serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled 3-methyl-2-oxovaleric acid).
  • Vortex for 1 minute to precipitate proteins.
  • Incubate at -20°C for 20 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen gas.

3. Derivatization (optional but recommended for improved chromatographic separation and sensitivity):

  • Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., 3-nitrophenylhydrazine (3-NPH) in methanol with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and pyridine).
  • Incubate at 40°C for 30 minutes.
  • After incubation, add a quenching solution and dilute with the initial mobile phase.

4. LC-MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  • Mass Spectrometry:
  • Operate in negative ion mode using electrospray ionization (ESI).
  • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis:

  • Quantify the peak area of the analyte and the internal standard.
  • Generate a calibration curve using standards of known concentrations.
  • Calculate the concentration of this compound in the serum samples.

Protocol 2: Calculation of the Hepatic Steatosis Index (HSI)

The HSI is calculated using the following formula:

HSI = 8 × (ALT/AST ratio) + BMI (+ 2 if female; + 2 if diabetes mellitus)

  • ALT and AST: Alanine and Aspartate Aminotransferase levels in U/L.

  • BMI: Body Mass Index in kg/m ².

  • A score < 30 is considered to rule out NAFLD, while a score > 36 is suggestive of NAFLD.

Protocol 3: Calculation of the Fibrosis-4 (FIB-4) Index

The FIB-4 Index is calculated using the following formula:

FIB-4 = [Age (years) × AST (U/L)] / [Platelet count (10⁹/L) × √ALT (U/L)]

  • Age: Patient's age in years.

  • AST and ALT: Aspartate and Alanine Aminotransferase levels in U/L.

  • Platelet count: Platelet count in 10⁹/L.

  • A low cutoff (<1.45) has a high negative predictive value for advanced fibrosis, while a high cutoff (>3.25) is indicative of advanced fibrosis.

Protocol 4: Calculation of the BARD Score

The BARD score is calculated by assigning points for the presence of the following three variables:

  • BMI ≥ 28 kg/m ²: 1 point

  • AST/ALT ratio ≥ 0.8: 2 points

  • Presence of Type 2 Diabetes Mellitus: 1 point

A total score of 2 or more is associated with a higher likelihood of advanced fibrosis.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid (BCAA) Metabolism in NAFLD

Altered BCAA catabolism in the liver is a key feature of NAFLD. The following diagram illustrates the simplified metabolic pathway of isoleucine, leading to the production of 3-methyl-2-oxovaleric acid, and its potential link to the molecule of interest.

BCAA_Metabolism_NAFLD cluster_blood Bloodstream cluster_liver Hepatocyte Isoleucine_blood Isoleucine Isoleucine_liver Isoleucine Isoleucine_blood->Isoleucine_liver Uptake BCAT Branched-Chain Aminotransferase (BCAT) Keto_acid 3-Methyl-2-oxovaleric acid Isoleucine_liver->Keto_acid Transamination Hydroxylation Hydroxylation Keto_acid->Hydroxylation BCKDH Branched-Chain Keto Acid Dehydrogenase (BCKDH) Keto_acid->BCKDH Oxidative Decarboxylation Target_molecule (S)-3-Hydroxy-3-methyl- 2-oxopentanoate Hydroxylation->Target_molecule TCA_cycle TCA Cycle Intermediates BCKDH->TCA_cycle

Caption: Simplified metabolic pathway of isoleucine in the liver leading to the formation of this compound.

Experimental Workflow for Biomarker Discovery and Validation

The following diagram outlines a typical workflow for the discovery and validation of a new biomarker for NAFLD.

Biomarker_Workflow Discovery Discovery Phase (Untargeted Metabolomics) LCMS_analysis LC-MS/MS Analysis Discovery->LCMS_analysis Patient_Cohort Patient Cohort (NAFLD vs. Healthy Controls) Patient_Cohort->Discovery Data_Processing Data Processing & Statistical Analysis LCMS_analysis->Data_Processing Candidate_Biomarkers Candidate Biomarker Identification (e.g., 3-methyl-2-oxovaleric acid) Data_Processing->Candidate_Biomarkers Validation Validation Phase (Targeted Analysis) Candidate_Biomarkers->Validation Targeted_Quantification Targeted LC-MS/MS Quantification Validation->Targeted_Quantification Independent_Cohort Independent Patient Cohort Independent_Cohort->Validation ROC_Analysis ROC Curve Analysis (AUC, Sensitivity, Specificity) Targeted_Quantification->ROC_Analysis Clinical_Utility Assessment of Clinical Utility ROC_Analysis->Clinical_Utility

Caption: A typical workflow for the discovery and validation of a novel serum biomarker for NAFLD.

Conclusion

While this compound and related branched-chain keto acids are promising areas of research in the context of NAFLD, there is currently insufficient evidence to support their use as standalone diagnostic biomarkers. The established non-invasive serum biomarker panels and advanced imaging techniques presented in this guide offer validated alternatives for the diagnosis and staging of NAFLD. Further research, following a rigorous discovery and validation workflow, is required to elucidate the precise diagnostic accuracy of this compound and its potential role in the clinical management of NAFLD.

Cross-validation of analytical methods for (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for the quantification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a key intermediate in isoleucine metabolism. This document provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, complete with detailed experimental protocols and performance data.

Introduction

This compound is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine. Accurate and precise quantification of this keto acid in biological matrices is essential for studying various metabolic disorders, including maple syrup urine disease. This guide offers a comparative analysis of two powerful analytical techniques, GC-MS and LC-MS/MS, for the determination of this compound, providing researchers with the necessary information to select and implement the most suitable method for their specific research needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of small organic acids like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective mass-based detection.
Sample Derivatization Mandatory for non-volatile analytes like keto acids.Generally not required, allowing for simpler sample preparation.
Sensitivity High, typically in the low micromolar to nanomolar range.Very high, often reaching picomolar to femtomolar levels.
Selectivity High, based on both chromatographic retention time and mass-to-charge ratio.Extremely high, due to the use of specific precursor-to-product ion transitions (MRM).
Throughput Lower, due to longer run times and sample derivatization steps.Higher, with typical run times of a few minutes per sample.
Matrix Effects Generally less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring careful method development and the use of internal standards.
Instrumentation Cost Moderate to high.High.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and a proposed LC-MS/MS method are presented below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for the analysis of related branched-chain 2-oxo acids in plasma.[1]

1. Sample Preparation and Derivatization:

  • Extraction: Acidify 100 µL of plasma with 20 µL of 6 M HCl. Extract the organic acids with 500 µL of ethyl acetate by vortexing for 1 minute. Centrifuge at 3000 x g for 5 minutes and transfer the organic layer to a clean tube. Repeat the extraction and pool the organic layers.

  • Cation-Exchange Chromatography: To remove interfering amino acids, pass the extracted sample through a cation-exchange column (e.g., Dowex 50W-X8).

  • Reductive Amination: The extracted 2-oxo acids are converted to their corresponding amino acids. The sample is incubated with L-leucine dehydrogenase in the presence of NADH and ammonia. This compound is converted to its corresponding amino acid derivative.

  • Silylation: The resulting amino acid derivatives are then derivatized to their volatile trimethylsilyl (TMS) esters by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 70°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This proposed method is based on a validated LC-MS/MS assay for similar short-chain fatty acids and keto acids.[2][3]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water prior to injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Luna C18(2) (100 Å, 100 x 2.0 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

Visualizing Experimental Workflows and Metabolic Context

To better illustrate the processes involved, the following diagrams outline the experimental workflows and the metabolic pathway in which this compound participates.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample acidification Acidification & Liquid-Liquid Extraction plasma->acidification cation_exchange Cation-Exchange Chromatography acidification->cation_exchange reductive_amination Reductive Amination (Derivatization Step 1) cation_exchange->reductive_amination silylation Silylation (Derivatization Step 2) reductive_amination->silylation gc_injection GC Injection silylation->gc_injection Volatile Analyte gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample protein_precipitation Protein Precipitation with Internal Standard plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Dilution centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection Prepared Sample lc_separation LC Separation (C18 Column) lc_injection->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Caption: Proposed workflow for LC-MS/MS analysis.

Isoleucine_Metabolism isoleucine Isoleucine kmv (S)-3-Methyl-2-oxopentanoate isoleucine->kmv Transamination hmv This compound kmv->hmv Oxidative Decarboxylation next_intermediate Further Metabolites hmv->next_intermediate propionyl_coa Propionyl-CoA next_intermediate->propionyl_coa acetyl_coa Acetyl-CoA next_intermediate->acetyl_coa

Caption: Metabolic pathway of isoleucine catabolism.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in biological samples. The choice between the two will be dictated by the specific requirements of the study. The GC-MS method, while requiring derivatization, is a well-established and robust technique. The proposed LC-MS/MS method offers the potential for higher sensitivity and throughput with simpler sample preparation. It is recommended that any chosen method be fully validated according to regulatory guidelines to ensure data quality and reliability.

References

Navigating the Chiral Labyrinth: A Comparative Guide to the Separation of (S)- and (R)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient separation of enantiomers is a critical challenge. This guide provides a comparative overview of methodologies for the chiral separation of (S)- and (R)-3-Hydroxy-3-methyl-2-oxopentanoate, a chiral α-keto-β-hydroxy acid of interest in various synthetic pathways. We will explore three primary techniques: High-Performance Liquid Chromatography (HPLC), enzymatic resolution, and diastereomeric crystallization, presenting supporting data and detailed experimental protocols to inform your selection of the most suitable method.

At a Glance: Performance Comparison of Chiral Separation Techniques

The choice of a chiral separation method often depends on a balance of factors including resolution efficiency, yield, scalability, and the cost and availability of materials. The following table summarizes the potential performance of different techniques for the separation of enantiomers like 3-Hydroxy-3-methyl-2-oxopentanoate, based on data from analogous compounds.

TechniqueTypical Chiral Selector/AgentResolution (Rs)Enantiomeric Excess (ee%)YieldKey AdvantagesKey Disadvantages
Chiral HPLC Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H)> 1.5> 99%Analytical to Preparative ScaleHigh resolution, direct analysis, broad applicability.High cost of chiral columns, requires specialized equipment.
Enzymatic Kinetic Resolution Lipase (e.g., Candida antarctica Lipase B)N/A> 95% (for one enantiomer)< 50% (for a single enantiomer without racemization)High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% for one enantiomer, enzyme cost and stability.
Diastereomeric Crystallization Chiral Amine (e.g., (R)-1-phenylethylamine)N/A> 98% (diastereomeric excess)Dependent on crystallization efficiencyScalable, cost-effective for large quantities.Trial-and-error to find a suitable resolving agent and solvent, can be labor-intensive.

In-Depth Analysis of Separation Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the (S)- and (R)-enantiomers, leading to their separation. For hydroxy acids, polysaccharide-based CSPs are often effective.

Experimental Protocol (Hypothetical, based on similar compounds):

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic 3-Hydroxy-3-methyl-2-oxopentanoate in the mobile phase to a concentration of 1 mg/mL.

Expected Performance:

Based on separations of similar α-hydroxy acids, this method is expected to provide baseline resolution (Rs > 1.5) and allow for the accurate determination of enantiomeric excess (>99%). For preparative scale, the method can be adapted by using a larger dimension column and optimizing the loading capacity.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For a carboxylic acid like 3-Hydroxy-3-methyl-2-oxopentanoate, a lipase can be used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified product.

Experimental Protocol (Hypothetical, based on similar compounds):

  • Reaction Setup: In a flask, dissolve racemic 3-Hydroxy-3-methyl-2-oxopentanoate (1 mmol) and an alcohol (e.g., benzyl alcohol, 1.5 mmol) in an organic solvent (e.g., toluene, 20 mL).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435, Candida antarctica Lipase B, 50 mg).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme. The unreacted acid (one enantiomer) can be extracted with an aqueous base, while the ester (of the other enantiomer) remains in the organic phase. Subsequent acidification of the aqueous layer and extraction will yield the enantiomerically enriched acid.

Expected Performance:

This method can achieve high enantiomeric excess (>95%) for the unreacted enantiomer. However, the maximum theoretical yield for a single enantiomer is 50% in a simple kinetic resolution. Dynamic kinetic resolution, which involves in-situ racemization of the slower-reacting enantiomer, can overcome this limitation but requires more complex setup and optimization.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Experimental Protocol (Hypothetical, based on similar compounds):

  • Salt Formation: Dissolve racemic 3-Hydroxy-3-methyl-2-oxopentanoate (1 mmol) in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and may require screening.

  • Isolation: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid, which can then be extracted with an organic solvent.

Expected Performance:

This method can yield products with high diastereomeric and, consequently, enantiomeric excess (>98%). It is particularly well-suited for large-scale separations due to its low cost and simplicity, though the initial screening for an effective resolving agent and crystallization conditions can be time-consuming.

Visualizing the Workflow

To better understand the logical flow of these separation strategies, the following diagrams illustrate the general experimental workflows.

Chiral_Separation_Workflow cluster_hplc Chiral HPLC Workflow cluster_enzymatic Enzymatic Resolution Workflow cluster_diastereomeric Diastereomeric Crystallization Workflow hplc_start Racemic Mixture hplc_injection Inject on Chiral Column hplc_start->hplc_injection hplc_separation Separation in Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_s (S)-Enantiomer hplc_detection->hplc_s hplc_r (R)-Enantiomer hplc_detection->hplc_r enz_start Racemic Mixture enz_reaction Enzymatic Reaction (e.g., Esterification) enz_start->enz_reaction enz_separation Separation of Acid and Ester enz_reaction->enz_separation enz_acid Enriched (S)-Acid enz_separation->enz_acid enz_ester Enriched (R)-Ester enz_separation->enz_ester enz_hydrolysis Hydrolysis enz_ester->enz_hydrolysis enz_r_acid Enriched (R)-Acid enz_hydrolysis->enz_r_acid dias_start Racemic Mixture dias_salt Salt Formation with Chiral Resolving Agent dias_start->dias_salt dias_crystallization Fractional Crystallization dias_salt->dias_crystallization dias_soluble Soluble Diastereomer dias_crystallization->dias_soluble dias_insoluble Insoluble Diastereomer dias_crystallization->dias_insoluble dias_liberation1 Liberate Acid dias_soluble->dias_liberation1 dias_liberation2 Liberate Acid dias_insoluble->dias_liberation2 dias_s (S)-Enantiomer dias_liberation1->dias_s dias_r (R)-Enantiomer dias_liberation2->dias_r

Figure 1. General workflows for chiral separation techniques.

Conclusion

The chiral separation of (S)- and (R)-3-Hydroxy-3-methyl-2-oxopentanoate can be approached through several effective methods. For analytical purposes and high-purity small-scale preparations, Chiral HPLC offers unparalleled resolution and ease of method development. For obtaining one enantiomer in high purity with the potential for green chemistry applications, enzymatic kinetic resolution is a powerful choice, though it is limited by a 50% theoretical yield for the desired product without a racemization step. For large-scale and cost-effective production, diastereomeric crystallization remains a viable and industrially relevant technique, provided a suitable resolving agent and crystallization conditions can be identified. The optimal choice will ultimately depend on the specific requirements of the research or production goal, including the desired purity, scale, and available resources.

Comparative analysis of GC-MS versus LC-MS for the compound's detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable compound detection. This guide provides a comprehensive comparison of two powerhouse techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

At their core, both GC-MS and LC-MS couple a separation technique (chromatography) with a detection technique (mass spectrometry) to identify and quantify chemical compounds within a sample. The fundamental difference lies in the mobile phase used for separation: an inert gas in GC and a liquid solvent in LC. This distinction dictates the types of compounds each technique is best suited to analyze. GC-MS is the gold standard for volatile and semi-volatile compounds that are thermally stable, while LC-MS excels in the analysis of a broader range of molecules, including non-volatile and thermally labile compounds.[1][2]

Key Deciding Factors: When to Choose GC-MS or LC-MS

The choice between GC-MS and LC-MS hinges on the physicochemical properties of the analyte of interest.

Choose GC-MS for:

  • Volatile and Semi-Volatile Compounds: Analytes that can be readily vaporized without decomposing are ideal for GC-MS.[3][4] This includes many environmental pollutants, flavor and fragrance compounds, and residual solvents in pharmaceuticals.[1][4]

  • Thermally Stable Molecules: The high temperatures used in the GC injection port and column (often up to 300°C) require that analytes be stable at elevated temperatures.[5]

  • Non-Polar to Moderately Polar Compounds: GC columns are typically less polar, making them well-suited for the separation of non-polar compounds.[4] For more polar compounds, a derivatization step to increase volatility and thermal stability is often necessary.[6]

Choose LC-MS for:

  • Non-Volatile and Thermally Labile Compounds: LC-MS is the preferred method for compounds that cannot be vaporized without degradation, such as large biomolecules (proteins, peptides), pharmaceuticals, and many metabolites.[3][4]

  • Polar and Ionic Molecules: The use of polar mobile phases and a variety of column chemistries makes LC-MS highly versatile for separating polar and ionic compounds.[3][4]

  • A Wide Range of Molecular Weights: LC-MS can analyze a broad spectrum of compounds, from small molecules to large proteins, without the need for derivatization.[7]

Performance Comparison: A Quantitative Look

The sensitivity and selectivity of GC-MS and LC-MS can vary significantly depending on the compound class and the specific instrumentation used. The following tables summarize reported limits of detection (LOD) and limits of quantitation (LOQ) for representative compound classes.

Compound ClassAnalytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Pesticides
OrganochlorinesGC-MS/MS--[5]
Various (500+)GC-MS/MSMDLs < EU MRLs for 372 compounds-[8]
Various (500+)LC-MS/MSMDLs < EU MRLs for 432 compounds-[8]
Various (426)GC-MS/MS-0.8 to 31.5 µg/kg[9]
Various (426)LC-MS/MS-0.4 to 30.6 µg/kg[9]
Endocrine DisruptorsLC-MS/MS0.4 to 6 ng/L-[5]
Steroids
17 Natural SteroidsGC-Q-MS<1 ng/mL (most)<5 ng/mL[10]
Anabolic SteroidsGC-APCI-MS/MS<0.5 ng/mL (most)-[11]
TestosteroneLC-MS/MS<1 pg "on column"1 ng/dL[12]
Pharmaceuticals
BenzodiazepinesGC-MS--[13]
BenzodiazepinesLC-MS/MS--[13]

Method Detection Limits (MDLs) were determined to be below the European Union Maximum Residue Levels (MRLs).[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Organic Compounds (VOCs)

This protocol provides a general framework for the analysis of VOCs in a liquid matrix.

1. Sample Preparation:

  • For aqueous samples, a purge-and-trap system is commonly used to extract and concentrate volatile analytes.[14]

  • For other liquid samples, a simple dilution with a suitable organic solvent may be sufficient.

  • An internal standard is added to each sample for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: LECO Pegasus 4D Time-of-Flight MS or similar.[15]

  • Column: Restek RTX-1 (30 m x 0.32 mm x 4 µm) or equivalent non-polar capillary column.[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[16][17]

  • Injection: 1 µL injection volume with a split ratio (e.g., 1:20).[16]

  • Oven Temperature Program: An initial hold at a low temperature (e.g., 40°C for 5 min), followed by a ramp to a higher temperature (e.g., 280°C) to elute all compounds of interest.[16]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[15]

  • Mass Range: m/z 41-500.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Pharmaceuticals

This protocol outlines a general procedure for the analysis of pharmaceutical compounds in a biological matrix.

1. Sample Preparation:

  • Protein precipitation is a common first step for plasma or serum samples, typically using a cold organic solvent like acetonitrile or methanol.

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for further cleanup and concentration of the analytes.

  • The final extract is reconstituted in a solvent compatible with the initial mobile phase conditions.

  • An internal standard is added prior to sample processing.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or similar UPLC/HPLC system.[9]

  • Mass Spectrometer: Sciex Triple Quadrupole or Q-TOF system.

  • Column: A reversed-phase column, such as a Unison UK-C18 (3 µm, 2 x 100 mm), is commonly used for the separation of a wide range of pharmaceutical compounds.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typical flow rates for UPLC are in the range of 0.2 - 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) is the most common technique for pharmaceuticals, operated in either positive or negative ion mode depending on the analyte's properties.[18]

  • Mass Spectrometry Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity. For identification of unknowns, a full scan on a TOF or Orbitrap instrument is preferred.

Visualizing the Workflow and Decision Process

To further clarify the operational steps and the logic behind selecting the appropriate technique, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System Sample Sample Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injector GC Injector (Vaporization) Derivatization->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis Detector->Data

Caption: Experimental workflow for GC-MS analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System Sample Sample Extraction Extraction / Cleanup Sample->Extraction LC LC System (Separation) Extraction->LC IonSource Ion Source (ESI/APCI) LC->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis Detector->Data

Caption: Experimental workflow for LC-MS analysis.

Decision_Tree Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Polar Polar / Ionic? Volatile->Polar No GCMS Use GC-MS Volatile->GCMS Yes LCMS Use LC-MS Polar->LCMS Yes Derivatize Consider Derivatization Polar->Derivatize No Derivatize->GCMS

Caption: Decision tree for selecting between GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are powerful and indispensable tools in the modern analytical laboratory. The choice between them is not a matter of which is definitively "better," but rather which is the most appropriate for the specific analytical challenge at hand.[3] GC-MS remains the preferred technique for volatile and thermally stable compounds, offering robust and reliable analysis.[1] In contrast, LC-MS provides unparalleled versatility for a vast array of non-volatile and thermally sensitive molecules, making it a cornerstone of pharmaceutical and biological research.[19] For comprehensive screening of complex samples containing a wide variety of compounds, a combined approach utilizing both GC-MS and LC-MS often yields the most complete picture.[8] By carefully considering the properties of the target analytes and the quantitative requirements of the analysis, researchers can confidently select the optimal technique to achieve their scientific goals.

References

Inter-laboratory Validation of (S)-3-Hydroxy-3-methyl-2-oxopentanoate Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Analytical Methods

The successful inter-laboratory validation of (S)-3-Hydroxy-3-methyl-2-oxopentanoate measurement hinges on the precision, accuracy, and reproducibility of the chosen analytical method. Below is a summary of typical performance characteristics reported for the analysis of organic acids, which can serve as a benchmark for validating a method for this compound.

Table 1: Comparison of GC-MS and HPLC Methods for Organic Acid Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.99[1]≥ 0.99[2]
Repeatability (RSD) ≤ 10% CV[1]0.4% - 2.3%[2]
Reproducibility (RSD) ≤ 10% CV[1]1.2% - 5.0%[2]
Limit of Detection (LOD) 3 - 272 ng/mL[3]0.03 - 3.31 µg/mL[2]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[2]< 3 µM[4]
Accuracy (Recovery) 80 - 120%[1]82% - 110%[2]

Note: The performance characteristics are indicative and can vary based on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring consistency across different laboratories. The following are generalized protocols for GC-MS and HPLC analysis of organic acids, which can be adapted for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic acids.[5]

  • Sample Preparation & Derivatization:

    • Urine or plasma samples are typically normalized to creatinine concentration to account for variations in hydration status.[4]

    • Acidification of the sample is performed, followed by extraction of the organic acids using an organic solvent (e.g., ethyl acetate).

    • The extracted acids are then derivatized to increase their volatility and thermal stability. A common method is oximation followed by silylation.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5).

    • Mass Spectrometer: Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode for identification and quantification.

  • Analytical Conditions:

    • Injection Volume: 1-2 µL.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: A gradient is typically used, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 300°C) to elute a wide range of organic acids.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 200-230°C.

    • Data Acquisition: Full scan mode for initial identification and SIM mode for targeted quantification.

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of non-volatile or thermally labile organic acids.

  • Sample Preparation:

    • For urine samples, a "dilute-and-shoot" approach can be employed, where the sample is diluted with the mobile phase, centrifuged, and the supernatant is directly injected.[1]

    • Plasma samples may require protein precipitation (e.g., with acetonitrile or methanol) prior to injection.

  • Instrumentation:

    • HPLC System: With a pump capable of delivering a precise and stable flow rate.

    • Column: A reversed-phase column (e.g., C18) is commonly used.[2]

    • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS).

  • Analytical Conditions:

    • Mobile Phase: An acidic buffer (e.g., 0.01 M KH₂PO₄ at pH 2.60) is often used for isocratic elution.[2]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible retention times.

    • Detection Wavelength: 210 nm for many organic acids.[2]

    • Injection Volume: 10-20 µL.

Experimental Workflow and Signaling Pathway Visualization

To facilitate a clear understanding of the analytical process, the following diagrams illustrate a typical workflow for organic acid analysis.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (Urine, Plasma) SampleNormalization Sample Normalization (e.g., to Creatinine) SampleCollection->SampleNormalization Extraction Extraction of Organic Acids SampleNormalization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Instrumentation GC-MS or HPLC Analysis Derivatization->Instrumentation DataAcquisition Data Acquisition Instrumentation->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Validation Inter-laboratory Validation DataProcessing->Validation

Caption: General workflow for organic acid analysis from sample collection to inter-laboratory validation.

Given that this compound is an intermediate in branched-chain amino acid metabolism, understanding its metabolic context is crucial.

signaling_pathway Isoleucine Isoleucine KetoAcid (S)-3-Methyl-2-oxopentanoate Isoleucine->KetoAcid Transamination TargetAnalyte (S)-3-Hydroxy-3-methyl- 2-oxopentanoate KetoAcid->TargetAnalyte Oxidation Downstream Downstream Metabolites TargetAnalyte->Downstream

Caption: Simplified metabolic pathway showing the formation of this compound.

References

The Elusive Biomarker: Investigating (S)-3-Hydroxy-3-methyl-2-oxopentanoate in Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct correlation between the levels of (S)-3-Hydroxy-3-methyl-2-oxopentanoate and the severity of any specific disease. While this particular molecule remains uncharacterized as a clinical biomarker, a closely related compound, (S)-3-methyl-2-oxopentanoate , the conjugate base of (S)-3-methyl-2-oxovaleric acid, is a well-established indicator for certain metabolic disorders. This guide will clarify the distinction between these two molecules and provide a comparative analysis of (S)-3-methyl-2-oxopentanoate with other biomarkers in the context of diseases where its levels are clinically significant.

Distinguishing Between this compound and (S)-3-methyl-2-oxopentanoate

It is crucial to differentiate between the two molecules. This compound contains an additional hydroxyl (-OH) group compared to (S)-3-methyl-2-oxopentanoate. This structural difference, as illustrated in the diagram below, results in distinct chemical properties and metabolic pathways. While (S)-3-methyl-2-oxopentanoate is a key intermediate in the catabolism of the branched-chain amino acid isoleucine, the metabolic role of its hydroxylated form is not well-documented in current research.

G cluster_0 Chemical Structures cluster_1 Key Distinction A this compound      OH O      | CH3-CH2-C-C-COO⁻      |     CH3 Distinction Presence of a Hydroxyl (-OH) Group A->Distinction Contains B (S)-3-methyl-2-oxopentanoate        O        | CH3-CH2-CH-C-COO⁻        |       CH3 B->Distinction Lacks

Figure 1. Chemical distinction between the two molecules.

(S)-3-methyl-2-oxopentanoate as a Biomarker for Disease Severity

Elevated levels of (S)-3-methyl-2-oxopentanoate, along with other branched-chain alpha-keto acids (BCAAs), are primarily associated with Maple Syrup Urine Disease (MSUD) , a rare inherited metabolic disorder. More recently, studies have suggested its potential as a biomarker for Nonalcoholic Steatohepatitis (NASH) , a severe form of non-alcoholic fatty liver disease.

Comparison with Alternative Biomarkers in Maple Syrup Urine Disease (MSUD)

In MSUD, the deficient activity of the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including (S)-3-methyl-2-oxopentanoate. The monitoring of these metabolites is crucial for disease management and correlates with disease severity.

BiomarkerAdvantagesDisadvantages
(S)-3-methyl-2-oxopentanoate & other BCAAs - Directly reflects the metabolic block in MSUD- Levels correlate well with clinical severity and neurological symptoms- Requires specialized laboratory analysis (e.g., GC-MS, LC-MS/MS)
Leucine - A primary neurotoxic agent in MSUD- Widely used for monitoring and dietary management- May not fully represent the levels of other toxic metabolites
Alloisoleucine - Pathognomonic for MSUD (not present in healthy individuals)- High specificity for diagnosis- May not fluctuate as rapidly as leucine in response to dietary changes
Comparison with Alternative Biomarkers in Nonalcoholic Steatohepatitis (NASH)

The role of (S)-3-methyl-2-oxopentanoate in NASH is an emerging area of research. One study found significantly higher serum levels in NASH patients compared to those with simple steatosis, suggesting its potential to indicate disease progression. However, it is not yet a standard clinical biomarker for NASH. The current standard for NASH diagnosis is liver biopsy, but non-invasive biomarkers are actively being investigated.

BiomarkerAdvantagesDisadvantages
(S)-3-methyl-2-oxopentanoate - Potential non-invasive serum biomarker- May differentiate NASH from simple steatosis- Research is still in early stages- Not yet validated for clinical use
Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) - Routinely measured in liver function tests- Inexpensive and widely available- Lack specificity for NASH- Can be normal in some NASH patients
Cytokeratin-18 (CK-18) fragments - Reflects hepatocyte apoptosis, a key feature of NASH- More specific than ALT/AST- Not routinely available in all clinical labs- Levels can be influenced by other conditions
FibroScan (Transient Elastography) - Non-invasive assessment of liver stiffness (fibrosis)- Quick and painless procedure- Less accurate in obese patients- Measures fibrosis, not directly inflammation or ballooning
Magnetic Resonance Elastography (MRE) - Highly accurate for staging liver fibrosis- Provides a quantitative measure of liver stiffness- High cost and limited availability- Cannot be used in patients with certain metal implants

Experimental Protocols

Measurement of (S)-3-methyl-2-oxopentanoate in Biological Samples

The standard method for the quantitative analysis of (S)-3-methyl-2-oxopentanoate and other organic acids in biological fluids (plasma, urine) is Gas Chromatography-Mass Spectrometry (GC-MS) .

Sample Preparation:

  • Extraction: Acidify the sample (e.g., with hydrochloric acid) and extract the organic acids with an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted organic acids are chemically modified to increase their volatility for GC analysis. A common method is oximation followed by silylation.

    • Oximation: Protects keto groups. Incubate the dried extract with a solution of hydroxylamine hydrochloride in pyridine.

    • Silylation: Replaces acidic protons with a trimethylsilyl (TMS) group. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate.

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC.

  • Separation: The volatile derivatives are separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

G start Biological Sample (Plasma or Urine) extraction Acidification & Solvent Extraction start->extraction derivatization Oximation & Silylation extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data

Figure 2. Workflow for GC-MS analysis of organic acids.

Signaling Pathways

In MSUD, the accumulation of (S)-3-methyl-2-oxopentanoate and other BCAAs is a direct result of a dysfunctional Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This enzyme complex is crucial for the catabolism of branched-chain amino acids.

G Isoleucine Isoleucine Metabolite (S)-3-methyl-2-oxopentanoate Isoleucine->Metabolite Transamination BCKDH BCKDH Complex Metabolite->BCKDH Substrate Further_Metabolism Further Metabolism (Energy Production) BCKDH->Further_Metabolism Catalyzes MSUD MSUD (Enzyme Deficiency) MSUD->BCKDH Inhibits

Figure 3. Simplified pathway of isoleucine catabolism and the impact of MSUD.

Benchmarking Novel Metabolite (S)-3-Hydroxy-3-methyl-2-oxopentanoate Against Established Clinical Markers for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of clinical diagnostics for inborn errors of metabolism, particularly those affecting branched-chain amino acid (BCAA) catabolism, precise and reliable biomarkers are paramount. While established markers such as branched-chain amino acids (leucine, isoleucine, and valine), their corresponding α-ketoacids, and the pathognomonic marker alloisoleucine are routinely used for the diagnosis and monitoring of conditions like Maple Syrup Urine Disease (MSUD), the exploration of novel, potentially more specific or sensitive, biomarkers is an ongoing area of research. This guide provides a comparative analysis of the novel metabolite (S)-3-Hydroxy-3-methyl-2-oxopentanoate against these established clinical markers.

This compound is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, the α-ketoacid of isoleucine. Its position in the isoleucine catabolic pathway suggests its potential as a biomarker for disorders affecting this pathway. This guide will objectively compare its theoretical utility with the performance of current gold-standard markers, supported by a review of established experimental data and methodologies.

Comparative Analysis of Biomarkers

The following tables summarize the key characteristics and quantitative data for this compound and the established clinical markers for inborn errors of BCAA metabolism.

Table 1: Qualitative Comparison of Biomarkers

FeatureThis compoundLeucine, Isoleucine, Valine (BCAAs)Alloisoleucine3-Methyl-2-oxovaleric acid (BCKA of Isoleucine)
Biomarker Class Hydroxylated α-ketoacidAmino AcidsAmino Acid (Isoleucine isomer)α-ketoacid
Metabolic Origin Isoleucine catabolismEssential amino acids from protein breakdownIn vivo conversion from isoleucineIsoleucine catabolism
Established Clinical Utility Not established as a primary diagnostic markerPrimary diagnostic and monitoring markers for MSUDPathognomonic for MSUD[1]Key diagnostic marker for MSUD
Specificity for MSUD Potentially high, but not yet determinedElevated in MSUD, but can also be seen in other conditionsHighly specific for MSUDElevated in MSUD
Method of Detection Mass Spectrometry (MS) based methodsTandem Mass Spectrometry (MS/MS), HPLCTandem Mass Spectrometry (MS/MS), HPLCGas Chromatography-Mass Spectrometry (GC-MS)
Biological Sample Plasma, Urine (theoretically)Plasma, Dried Blood SpotsPlasma, Dried Blood SpotsUrine, Plasma

Table 2: Quantitative Comparison of Biomarkers in Plasma (μmol/L)

BiomarkerHealthy Individuals (Reference Range)Classical MSUD Patients (Elevated Levels)
This compound Data not availableData not available
Leucine 62 - 209[2]Significantly elevated (often >1000)
Isoleucine 29 - 102[2]Significantly elevated
Valine 115 - 339[2]Significantly elevated
Alloisoleucine < 5[1][3]> 5 (often significantly higher)[1][3]
3-Methyl-2-oxovaleric acid Low to undetectableSignificantly elevated

Signaling Pathways and Metabolic Context

The diagram below illustrates the catabolic pathway of the branched-chain amino acid isoleucine, highlighting the position of this compound and the enzymatic step affected in Maple Syrup Urine Disease (MSUD).

Isoleucine_Metabolism Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) Isoleucine->BCAT alpha_Keto_beta_methylvalerate (S)-3-Methyl-2-oxopentanoate (α-Keto-β-methylvalerate) BCAT->alpha_Keto_beta_methylvalerate BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex (Deficient in MSUD) alpha_Keto_beta_methylvalerate->BCKDH Major Pathway Hydroxylation Hydroxylation alpha_Keto_beta_methylvalerate->Hydroxylation Minor/Alternative Pathway Further_Metabolism Further Metabolism BCKDH->Further_Metabolism S_3_Hydroxy_3_methyl_2_oxopentanoate This compound Hydroxylation->S_3_Hydroxy_3_methyl_2_oxopentanoate S_3_Hydroxy_3_methyl_2_oxopentanoate->Further_Metabolism

Isoleucine Catabolic Pathway and the Origin of this compound.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for clinical diagnosis and management. Below are detailed methodologies for the analysis of established markers for inborn errors of BCAA metabolism.

Quantification of Branched-Chain Amino Acids and Alloisoleucine in Plasma by LC-MS/MS

This method is the gold standard for the diagnosis and monitoring of MSUD due to its high sensitivity and specificity.

a. Sample Preparation:

  • A small volume of plasma (e.g., 20 μL) is required.

  • Protein precipitation is performed by adding a solvent such as methanol containing isotopically labeled internal standards (e.g., Leucine-¹³C₆,¹⁵N).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis. In some protocols, the supernatant is dried down and reconstituted in the mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The sample extract is injected into an HPLC or UHPLC system. A mixed-mode or reversed-phase C18 column is commonly used for separation. An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is employed to separate the amino acids.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each amino acid and its internal standard[4][5].

c. Data Analysis:

  • The concentration of each amino acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the amino acids.

LC_MSMS_Workflow Plasma_Sample Plasma Sample (20 µL) Protein_Precipitation Protein Precipitation (Methanol with Internal Standards) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (e.g., C18 column) Supernatant_Collection->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Workflow for BCAA and Alloisoleucine Analysis by LC-MS/MS.
Analysis of Urine Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to detect and quantify branched-chain α-ketoacids and other organic acids that accumulate in the urine of patients with MSUD.

a. Sample Preparation:

  • A urine sample is used, and the volume is often normalized to the creatinine concentration.

  • Internal standards are added to the urine sample.

  • The organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).

  • The organic extract is then dried down.

  • The dried residue is derivatized to make the organic acids volatile and suitable for GC analysis. A common derivatization method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6].

b. GC-MS Analysis:

  • Gas Chromatography (GC): The derivatized sample is injected into the GC system. A capillary column is used to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization is commonly used, and the mass spectrometer scans a range of mass-to-charge ratios to generate a mass spectrum for each compound.

c. Data Analysis:

  • The organic acids are identified by comparing their retention times and mass spectra to a library of known compounds.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

GC_MS_Workflow Urine_Sample Urine Sample Extraction Organic Acid Extraction (e.g., Ethyl Acetate) Urine_Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (Full Scan or SIM) GC_Separation->MS_Detection Data_Analysis Compound Identification & Quantification MS_Detection->Data_Analysis

References

Safety Operating Guide

Safe Disposal of (S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is paramount for safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a non-hazardous compound, ensuring adherence to standard laboratory safety protocols.

Hazard Assessment

This compound is the conjugate base of 3-Hydroxy-3-methyl-2-oxopentanoic acid. According to the Safety Data Sheet (SDS) for the chemically similar 2-hydroxy-3-methyl-valeric acid, this substance is classified as not a hazardous substance or mixture .[1] This classification is the primary determinant for the appropriate disposal pathway.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling the compound.

  • Spill Management: In case of a spill, avoid generating dust. Collect the spilled material using a dry method and place it in a suitable container for disposal.[1]

Disposal Procedures

The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded.

Table 1: Disposal Guidelines for this compound

Form Quantity Recommended Disposal Method Key Procedural Steps
Solid Waste SmallRegular Laboratory Trash1. Ensure the waste is clearly labeled as non-hazardous. 2. Place in a sealed, compatible container to prevent dust. 3. Dispose of in the designated laboratory solid waste stream.
LargeConsult Institutional EHS1. Contact your institution's Environmental Health and Safety (EHS) office for guidance on bulk disposal.
Aqueous Solution Small (typically < 1 L)Drain Disposal1. Neutralize: Adjust the pH of the solution to a neutral range (6.0-8.0) using a suitable acid or base. 2. Dilute: Flush with at least 20 parts water. 3. Dispose: Pour down a designated laboratory sink.
LargeConsult Institutional EHS1. Contact your institution's EHS office for guidance on bulk liquid waste disposal.

Experimental Protocol: Neutralization of Aqueous Solutions

For small quantities of aqueous solutions of this compound, a simple neutralization protocol should be followed before drain disposal.

Materials:

  • Waste solution of this compound

  • Dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate PPE (safety glasses, lab coat, gloves)

Procedure:

  • Place the container with the aqueous waste solution on a stir plate and add a stir bar.

  • Begin gentle stirring.

  • Measure the initial pH of the solution using a pH strip or a calibrated pH meter.

  • Slowly add the dilute acid or base dropwise to the solution to adjust the pH.

  • Continuously monitor the pH.

  • Once the pH is within the neutral range of 6.0-8.0, stop adding the acid or base.

  • The neutralized solution is now ready for drain disposal with copious amounts of water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (S)-3-Hydroxy-3-methyl- 2-oxopentanoate Waste is_solid Is the waste in solid form? start->is_solid solid_disposal Small Quantity? (Consult EHS for large quantities) is_solid->solid_disposal Yes aqueous_disposal Small Quantity? (Consult EHS for large quantities) is_solid->aqueous_disposal No (Aqueous) trash Dispose in Labeled, Sealed Container in Regular Lab Trash solid_disposal->trash Yes end End of Process trash->end check_ph Check pH aqueous_disposal->check_ph Yes is_neutral Is pH between 6.0 and 8.0? check_ph->is_neutral neutralize Neutralize with Dilute Acid/Base is_neutral->neutralize No drain_disposal Dispose Down Drain with Copious Water is_neutral->drain_disposal Yes neutralize->check_ph drain_disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: These guidelines are based on the available safety information for chemically similar compounds. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for final guidance. Local regulations may vary.

References

Personal protective equipment for handling (S)-3-Hydroxy-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Hydroxy-3-methyl-2-oxopentanoate is readily available. The following guidance is based on the safety protocols for structurally similar chemicals and general laboratory best practices for handling alpha-keto acids. Researchers should always conduct a thorough risk assessment before beginning any new procedure.

This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when in the laboratory and handling the chemical.[1][2][3][4]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[1][4][5]
Hand Protection GlovesNitrile or other chemical-resistant gloves.[1][5] Inspect for tears or holes before each use.
Body Protection Lab CoatA standard, knee-length lab coat to protect skin and clothing from splashes.[2][4]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that completely cover the foot.[2][4]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ventilation: Whenever possible, handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4][6]

  • Avoid Contact: Take measures to prevent direct contact with skin and eyes.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical.[7]

  • Equipment: Use clean, dry glassware and equipment to avoid contamination.

Storage:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.[4]

Emergency Procedures: First Aid

In the event of an exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek medical attention.

Disposal Plan

Chemical waste must be disposed of in a manner that ensures the safety of personnel and the environment.

  • Waste Classification: While this compound is not classified as a hazardous substance by all sources, it is prudent to treat it as chemical waste.[8][9]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[10] Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste program.[10] Adhere to all local, state, and federal regulations for chemical waste disposal.[9][10]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Ventilated Area/Fume Hood B->C D Transfer Chemical Carefully C->D E Securely Close Container D->E F Store in Designated Cool, Dry Place E->F G Collect Waste in Labeled Container F->G H Dispose via Institutional Hazardous Waste Program G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.